molecular formula C9H7BrN2 B1524671 5-Bromoisoquinolin-3-amine CAS No. 1192815-01-2

5-Bromoisoquinolin-3-amine

Cat. No.: B1524671
CAS No.: 1192815-01-2
M. Wt: 223.07 g/mol
InChI Key: VZWSVFLRMXYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoquinolin-3-amine (CAS 1192815-01-2) is a high-purity brominated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile heterocyclic building block , prized for its molecular structure that features both an amine group and a bromine atom on its isoquinoline core. These functional groups act as excellent handles for further chemical modification, enabling researchers to construct more complex molecules through cross-coupling reactions and other synthetic transformations. Its primary research value lies in its application as a key synthetic intermediate in the development of novel pharmaceutical compounds. The bromine substituent allows for efficient palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions, to introduce complex carbon chains or heterocyclic systems. Simultaneously, the amine group can be functionalized or serve as a metal-coordinating site, making this molecule a valuable scaffold for generating diverse compound libraries for biological screening. Proper storage conditions are recommended to maintain product integrity. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWSVFLRMXYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697427
Record name 5-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192815-01-2
Record name 5-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 5-Bromoisoquinolin-3-amine in Contemporary Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds and approved pharmaceuticals.[1] Among its myriad derivatives, this compound has emerged as a particularly valuable building block for the synthesis of novel therapeutics. The strategic placement of the bromo and amino functionalities on the isoquinoline core offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a lead compound. Concurrently, the amino group at the 3-position provides a key site for amide bond formation, sulfonylation, or other derivatizations to modulate the physicochemical and pharmacological properties of the molecule. This unique combination of reactive sites makes this compound a highly sought-after intermediate in the development of kinase inhibitors, GPCR modulators, and other targeted therapies. This guide provides a comprehensive overview of a robust and scalable synthetic route to this pivotal compound, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis: A Multi-Step Approach to a Key Intermediate

A direct, single-step synthesis of this compound from readily available starting materials is not synthetically feasible. Therefore, a multi-step approach is necessary. The retrosynthetic analysis reveals a strategic pathway that commences with the regioselective bromination of isoquinoline, followed by the introduction of a leaving group at the 3-position, and culminating in a palladium-catalyzed amination.

Retrosynthesis of this compound target This compound intermediate1 3-Chloro-5-bromoisoquinoline target->intermediate1 Buchwald-Hartwig Amination intermediate2 5-Bromoisoquinoline intermediate1->intermediate2 Chlorination starting_material Isoquinoline intermediate2->starting_material Electrophilic Bromination

Caption: Retrosynthetic pathway for this compound.

This strategic disconnection highlights three key transformations:

  • Electrophilic Bromination: The synthesis begins with the regioselective bromination of the isoquinoline core at the C5 position.

  • Chlorination: Subsequent introduction of a chlorine atom at the C3 position to furnish a suitable precursor for amination.

  • Buchwald-Hartwig Amination: The final step involves a palladium-catalyzed cross-coupling reaction to install the desired amino group at the C3 position.

Part I: Synthesis of the Core Scaffold - 5-Bromoisoquinoline

The initial and crucial step in this synthetic sequence is the regioselective bromination of isoquinoline. Direct bromination of the electron-deficient isoquinoline ring can be challenging and often leads to a mixture of isomers.[2] However, a well-established and scalable procedure utilizing N-bromosuccinimide (NBS) in concentrated sulfuric acid provides a reliable method to obtain the desired 5-bromoisoquinoline in good yield and high purity.[3]

Causality Behind Experimental Choices:

The choice of concentrated sulfuric acid as the solvent is pivotal. It serves to protonate the isoquinoline nitrogen, further deactivating the heterocyclic ring towards electrophilic attack and directing the incoming electrophile to the benzene ring. The careful control of the reaction temperature is paramount to ensure the regioselectivity of the bromination. At lower temperatures (between -25°C and -18°C), the formation of the 5-bromo isomer is kinetically favored over the 8-bromo isomer, which is a common and difficult-to-remove byproduct at higher temperatures.[3] N-bromosuccinimide is selected as the brominating agent due to its ease of handling and its ability to generate the electrophilic bromine species in the strongly acidic medium.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline

Materials and Equipment:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with a nitrogen inlet.

  • Dry ice-acetone bath

  • Ice water bath

Step-by-Step Procedure: [3]

  • To a 1-L, three-necked, round-bottomed flask charged with concentrated sulfuric acid (340 mL), slowly add isoquinoline (44.0 g, 330 mmol) while maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide (64.6 g, 363 mmol) portion-wise, ensuring the internal temperature is maintained between -22°C and -26°C.

  • Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.

  • Extract the resulting alkaline suspension with diethyl ether (3 x 400 mL).

  • Combine the organic layers, wash with 1 M NaOH (aq) and water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg) to afford 5-bromoisoquinoline as a white solid.

Reactant/Product Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Yield (%)
Isoquinoline129.1644.0330-
N-Bromosuccinimide177.9864.6363-
5-Bromoisoquinoline208.0534-36163-17349-52

Part II: Halogenation at the 3-Position - Synthesis of 3-Chloro-5-bromoisoquinoline

With the 5-bromoisoquinoline core in hand, the next critical transformation is the introduction of a leaving group at the 3-position to facilitate the subsequent amination. A direct and efficient method involves the conversion of the 3-position to a chloro substituent. This can be achieved through a two-step sequence involving N-oxidation followed by treatment with a chlorinating agent.

Causality Behind Experimental Choices:

The N-oxidation of the isoquinoline ring with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) activates the heterocyclic ring for subsequent nucleophilic attack. The resulting N-oxide can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to introduce a chlorine atom at the 3-position. This strategy circumvents the difficulties associated with direct electrophilic chlorination of the deactivated 5-bromoisoquinoline ring.

Synthesis of 3-Chloro-5-bromoisoquinoline start 5-Bromoisoquinoline intermediate 5-Bromoisoquinoline N-oxide start->intermediate m-CPBA, CH2Cl2 product 3-Chloro-5-bromoisoquinoline intermediate->product POCl3, heat

Caption: Synthetic route to 3-Chloro-5-bromoisoquinoline.

Experimental Protocol: Synthesis of 3-Chloro-5-bromoisoquinoline

Materials and Equipment:

  • 5-Bromoisoquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Step-by-Step Procedure:

  • Dissolve 5-bromoisoquinoline (10.4 g, 50 mmol) in dichloromethane (200 mL) in a round-bottom flask.

  • Add m-CPBA (10.3 g, 60 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromoisoquinoline N-oxide.

  • To the crude N-oxide, add phosphorus oxychloride (50 mL) and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-5-bromoisoquinoline.[4]

Reactant/Product Molecular Weight ( g/mol ) Expected Yield (%)
5-Bromoisoquinoline208.05-
3-Chloro-5-bromoisoquinoline242.5060-70

Part III: The Final Step - Buchwald-Hartwig Amination to this compound

The culmination of this synthetic route is the introduction of the amino group at the 3-position of the 5-bromoisoquinoline scaffold. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that is ideally suited for this transformation.[5] This reaction allows for the formation of a C-N bond between an aryl halide and an amine, often under milder conditions and with greater functional group tolerance than traditional methods.[6]

Causality Behind Experimental Choices:

The Buchwald-Hartwig amination relies on a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a suitable phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often employed to promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile. The use of an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or the direct use of ammonia under pressure, can be employed to introduce the primary amino group.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 3-Chloro-5-bromoisoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

Step-by-Step Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-chloro-5-bromoisoquinoline (2.42 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and XPhos (190 mg, 0.4 mol%).

  • Add sodium tert-butoxide (1.44 g, 15 mmol) to the flask.

  • Add anhydrous toluene (50 mL) and benzophenone imine (2.17 g, 12 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • To the organic solution, add 2 M hydrochloric acid (50 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Separate the layers and neutralize the aqueous layer with 2 M sodium hydroxide until a pH of ~10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield this compound.

Reactant/Product Molecular Weight ( g/mol ) Expected Yield (%)
3-Chloro-5-bromoisoquinoline242.50-
This compound223.0770-80

Conclusion: A Robust Pathway to a Versatile Synthetic Intermediate

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in modern drug discovery. By leveraging a regioselective electrophilic bromination, a strategic N-oxidation and chlorination sequence, and a powerful palladium-catalyzed Buchwald-Hartwig amination, this multi-step synthesis delivers the target compound with good overall efficiency. The in-depth understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, as outlined in this document, will empower researchers and drug development professionals to confidently produce this valuable building block for their research and development endeavors.

References

5-Bromoisoquinolin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoisoquinolin-3-amine (CAS No. 1192815-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1192815-01-2, this compound features a bifunctional isoquinoline scaffold, presenting both a nucleophilic amine and a synthetically versatile bromine atom. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed examination of its synthesis with mechanistic insights, its critical applications in the development of therapeutic agents, particularly kinase inhibitors, and essential safety protocols for laboratory handling.

Physicochemical and Structural Profile

This compound is a high-purity brominated isoquinoline derivative valued for its precise molecular architecture. The presence of the amine group at the 3-position and the bromine atom at the 5-position creates two distinct reactive sites, making it an ideal intermediate for constructing diverse molecular libraries for biological screening.

PropertyValueSource(s)
CAS Number 1192815-01-2[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid (Typical)
InChI Key VZWSVFLRMXYQLA-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC2=C(C=C(N=C2)N)C(=C1)Br

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high regioselectivity and yield. A robust and scalable pathway involves a two-stage approach: the initial bromination of the isoquinoline core, followed by a nucleophilic amination.

Stage 1: Electrophilic Bromination of Isoquinoline

The first critical step is the regioselective synthesis of the precursor, 5-bromoisoquinoline. Direct bromination of isoquinoline can lead to a mixture of isomers, but a well-established procedure using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures favors the formation of the desired 5-bromo isomer.

Causality of Experimental Choices:

  • Solvent (H₂SO₄): Concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzene ring.

  • Brominating Agent (NBS): NBS is a reliable and easily handled source of electrophilic bromine. Using a slight excess (e.g., 1.1 equivalents) ensures complete conversion of the starting material without promoting the formation of di-substituted byproducts like 5,8-dibromoisoquinoline[1].

  • Temperature Control (-25°C to -18°C): This is the most critical parameter for regioselectivity. Maintaining a very low temperature suppresses the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the final product[1].

Stage 2: Nucleophilic Amination via a Chichibabin-type Reaction

With 5-bromoisoquinoline in hand, the 3-amino group is introduced via a nucleophilic aromatic substitution. The isoquinoline system is electron-deficient, particularly at the C1 and C3 positions, making it susceptible to attack by strong nucleophiles. The Chichibabin reaction, or a related nucleophilic substitution, using a potent amide source like potassium amide (KNH₂) in liquid ammonia is an effective method.[2][3][4]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C3 position of the 5-bromoisoquinoline ring. This forms a negatively charged intermediate σ-complex (a Meisenheimer-like adduct) where the aromaticity is temporarily broken[3]. Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which is a poor leaving group but is effectively removed by reacting with the solvent (ammonia) or other species in the reaction mixture to form hydrogen gas, driving the reaction to completion[3][5].

G cluster_0 Stage 1: Regioselective Bromination cluster_1 Stage 2: Nucleophilic Amination Isoquinoline Isoquinoline Reagents1 1. H₂SO₄ (conc.) 2. NBS (-25°C to -18°C) Isoquinoline->Reagents1 Product1 5-Bromoisoquinoline Reagents1->Product1 Reagents2 KNH₂ / liq. NH₃ Product1->Reagents2 Product2 This compound (CAS: 1192815-01-2) Reagents2->Product2

Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

Protocol 1: Synthesis of 5-Bromoisoquinoline [1]

  • Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer with concentrated sulfuric acid (96%) and cool to 0°C.

  • Slowly add isoquinoline (1.0 equivalent) while maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized N-Bromosuccinimide (1.1 equivalents) portion-wise, ensuring the temperature remains between -26°C and -22°C.

  • Stir the suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.

  • Pour the homogeneous reaction mixture onto crushed ice.

  • Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic phases with 1M NaOH and water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify via fractional distillation or column chromatography to yield pure 5-bromoisoquinoline.

Protocol 2: Synthesis of this compound [2]

  • In a flask suitable for low-temperature reactions, condense liquid ammonia.

  • Add a catalytic amount of ferric nitrate and then slowly add small pieces of potassium metal until a persistent blue color indicates the formation of KNH₂.

  • Dissolve 5-bromoisoquinoline (1.0 equivalent) in a suitable solvent (e.g., anhydrous THF) and add it dropwise to the potassium amide solution in liquid ammonia.

  • Stir the reaction at reflux (-33°C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the careful addition of a proton source, such as ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of pharmacologically active compounds. The bromine and amine groups serve as orthogonal synthetic handles for diversification.

  • The Bromo Group (C5): The C-Br bond is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring the chemical space around a core scaffold. Common reactions include:

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.

    • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

    • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

    • Heck Coupling: To form C-C double bonds with alkenes.

  • The Amino Group (C3): The primary amine is a key functional group that can be readily acylated, alkylated, or used as a hydrogen-bond donor to interact with biological targets. It provides a crucial anchor point for building out different side chains or modifying the physicochemical properties of the final molecule.

Case Study: Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The isoquinoline scaffold is a well-established core for this purpose.[6] this compound serves as an excellent starting point for generating a library of potential kinase inhibitors. For instance, a Suzuki coupling at the C5 position can introduce a substituent designed to interact with the solvent-exposed region of the kinase, while the C3 amine can be functionalized to target the hinge region.[7][8]

G Start This compound Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Start->Reagents Product 5-Aryl-isoquinolin-3-amine (Kinase Inhibitor Precursor) Reagents->Product Suzuki Coupling Library Further functionalization at C3-amine Product->Library Final Diverse Kinase Inhibitor Library Library->Final

Application in kinase inhibitor library synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.

  • Hazards: While specific data for this exact compound is limited, related brominated aromatic amines are classified as harmful if swallowed and cause skin and serious eye irritation[9]. The precursor, 5-bromoisoquinoline, is also a known skin and eye irritant[10]. Assume this compound carries similar hazards.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound (CAS 1192815-01-2) is a high-value chemical intermediate that provides an efficient entry point to a rich chemical space. Its dual functionality allows for systematic and modular synthesis of complex molecules, making it an indispensable tool for drug discovery teams, particularly those focused on the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

solubility of 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromoisoquinolin-3-amine for Drug Discovery Professionals

Introduction

This compound (CAS 1192815-01-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a brominated isoquinoline core with a primary amine, provides versatile handles for synthetic modification. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, while the amine group can be readily functionalized.[1] This versatility allows for the construction of diverse molecular libraries for biological screening, making it a valuable intermediate in the synthesis of novel pharmaceutical compounds.[1][2]

In the early stages of drug discovery, understanding the solubility of a compound is paramount. Poor aqueous solubility can confound in vitro assay results, leading to unreliable structure-activity relationships (SAR) and increased development costs.[3] Later in the pipeline, solubility issues can result in poor bioavailability, underestimated toxicity, and significant formulation challenges, ultimately jeopardizing the success of a promising drug candidate.[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical and practical aspects of determining the , moving beyond a simple listing of data to explain the causality behind experimental choices and to provide robust, self-validating protocols.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound presents competing features that influence its behavior in various solvents.

  • Isoquinoline Core: The bicyclic aromatic isoquinoline system is largely nonpolar and hydrophobic, which tends to decrease aqueous solubility.

  • Amino Group (-NH₂): The primary amine at the 3-position is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[4] This feature promotes interaction with polar solvents like water. Furthermore, as a basic functional group, its charge state is pH-dependent, a critical factor in aqueous solubility.

  • Bromo Group (-Br): The bromine atom at the 5-position is electron-withdrawing and increases the overall molecular weight and lipophilicity of the compound, generally leading to reduced solubility in aqueous media.[4]

Based on these structural characteristics, this compound is predicted to be a solid at room temperature with low intrinsic solubility in water but moderate to good solubility in polar organic solvents.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1192815-01-2[1]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
IUPAC Name This compound[1]
InChI Key VZWSVFLRMXYQLA-UHFFFAOYSA-N[1]
SMILES Nc1nc(cc2c1cccc2Br)[1]
Predicted pKa 6.50 ± 0.43 (basic)[5]

Theoretical Framework for Solubility

A robust experimental plan is grounded in a solid theoretical understanding. The is governed by several key factors, primarily the solvent polarity, solution pH, and temperature.

Solvent Selection: "Like Dissolves Like"

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine group of the target compound, promoting solubility. However, the large, nonpolar isoquinoline core counteracts this effect in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many drug-like molecules and is commonly used for creating high-concentration stock solutions for biological screening.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low in these solvents due to the compound's polar amine functionality.

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most influential factor on aqueous solubility. The primary amine group is basic and will be protonated in acidic conditions to form a cationic salt (isoquinolinium salt).

Equilibrium: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This protonated form is an ion and therefore exhibits significantly higher solubility in water than the neutral free base. Consequently, the aqueous is expected to be substantially higher at a pH below its pKa (e.g., pH 1.2-5) compared to physiological or basic pH (e.g., pH 7.4 or higher). According to the World Health Organization (WHO), determining the pH-solubility profile over the range of 1.2 to 6.8 is critical for biopharmaceutics classification.[6]

Caption: Key factors influencing the .

Experimental Determination of Solubility

Different stages of drug discovery demand different types of solubility data. Kinetic solubility is used for rapid screening, while thermodynamic solubility provides the definitive, "gold standard" value for lead optimization.[3]

Protocol: Kinetic Solubility Assay

This method is ideal for early-stage discovery due to its high-throughput nature. It measures the concentration at which a compound precipitates from an aqueous buffer when added from a high-concentration DMSO stock.[3]

Causality: The rapid nature of this assay does not allow the system to reach true thermodynamic equilibrium. It is a measure of apparent solubility and can be influenced by the rate of addition and the initial DMSO concentration. However, its speed makes it invaluable for screening large numbers of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[7]

  • Assay Plate Preparation: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

  • Serial Dilution: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (typically ≤1%) to minimize co-solvent effects.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).

  • Precipitation Detection: Measure the amount of precipitate formed in each well. Common methods include:

    • Laser Nephelometry: Measures light scattering caused by insoluble particles.[3]

    • UV-Vis Spectroscopy: After centrifugation of the plate, the concentration of the soluble compound in the supernatant is measured and compared to a standard curve.

    • Visual Inspection: A qualitative assessment using a light box or microscope.[7]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Kinetic_Solubility_Workflow A Prepare 20 mM Stock in 100% DMSO C Add DMSO stock to buffer (e.g., 1-200 µM final conc.) A->C B Dispense Aqueous Buffer (pH 7.4) to 96-well plate B->C D Incubate & Shake (1-2h at 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for a high-throughput kinetic solubility assay.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility of a compound and is essential for late-stage lead optimization, pre-formulation, and biopharmaceutics classification.[3][6]

Causality: By allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours), this method ensures that the measured concentration in the supernatant represents the true saturation point under the specified conditions (e.g., pH, temperature). This is a self-validating system because the continued presence of excess solid confirms that saturation has been achieved.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, water) in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24 to 48 hours).[3][6] Preliminary experiments can be run to confirm the time required to reach a plateau.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Common methods include:

    • Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm) to pellet the solid.

    • Filtration: Use a low-binding filter (e.g., 0.22 µm PVDF) to remove solid particles.

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

  • Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Thermo_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to buffer in vial B Agitate at constant temp (e.g., 24-48 hours) A->B C Separate solid & liquid (Centrifuge/Filter) B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E F Report Equilibrium Solubility E->F

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Analytical Quantification

Accurate quantification of the dissolved compound is essential for the thermodynamic solubility assay. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for this purpose.

Protocol Outline: HPLC-UV Method for Quantification

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier to ensure good peak shape. Given the basic amine, an acidic modifier is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: The isoquinoline core is a strong chromophore. A detection wavelength should be chosen at a λₘₐₓ, likely in the 220-320 nm range, determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate good linearity (R² > 0.99) over the expected concentration range of the samples.[8]

  • Sample Analysis: Inject the diluted supernatant from the solubility experiment. Determine its concentration by interpolating its peak area from the calibration curve.

Data Interpretation and Reporting

Solubility data should be reported clearly and comprehensively to be of maximum value.

Table 2: Example Solubility Data Reporting Template
Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
0.1 M HCl1.237[Result][Result]Thermodynamic
0.05 M Acetate Buffer4.537[Result][Result]Thermodynamic
0.05 M Phosphate Buffer6.837[Result][Result]Thermodynamic
0.05 M PBS7.425[Result][Result]Kinetic
Water~7.025[Result][Result]Thermodynamic

Interpretation Context:

  • High Solubility (>100 µg/mL): Generally not a liability for discovery projects.

  • Moderate Solubility (10-100 µg/mL): May require formulation work for later stages but is often acceptable for in vitro screening.

  • Low Solubility (1-10 µg/mL): Can cause issues with in vitro assays ("crap-out") and will likely present significant bioavailability challenges.

  • Very Low/Insoluble (<1 µg/mL): A major liability that may require significant chemical modification or advanced formulation strategies (e.g., amorphous solid dispersions).

Conclusion

While specific public-domain solubility data for this compound is scarce, this guide provides the necessary theoretical framework and robust, field-proven experimental protocols for its determination. By understanding the interplay of its structural features with pH, temperature, and solvent choice, researchers can design logical experiments to generate reliable kinetic and thermodynamic solubility data. This information is not merely a physical constant but a critical dataset that informs compound selection, guides assay design, and ultimately influences the trajectory of a drug discovery project. Employing these standardized methods ensures data integrity and facilitates informed decision-making in the quest for novel therapeutics.

References

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Novel Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a diverse array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the pharmacological profile of an isoquinoline derivative is profoundly influenced by its substitution pattern. This guide focuses on a specific, yet under-explored derivative, 5-Bromoisoquinolin-3-amine. While direct biological data for this compound is scarce in publicly available literature, its structural motifs suggest a high potential for interaction with key cellular targets implicated in various pathologies.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a strategic roadmap for the systematic identification and validation of the therapeutic targets of this compound. We will delve into the causality behind experimental choices, providing a framework for a self-validating system of inquiry. Our exploration will be grounded in authoritative scientific principles and methodologies, with comprehensive citations to support key claims.

Part 1: Strategic Framework for Target Identification

The journey to elucidate the mechanism of action for a novel compound begins with a broad, yet informed, hypothesis-generating phase. Given the known activities of the broader isoquinoline class, we can logically prioritize several key cellular pathways and protein families as potential targets for this compound.

The Rationale for Pursuing Key Target Classes

Isoquinoline derivatives have been repeatedly shown to exert their effects through several primary mechanisms:

  • Protein Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer.[2] Several isoquinoline-based compounds have demonstrated potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR and HER2 signaling pathways.[3][4][5] The nitrogen-containing heterocyclic structure of this compound makes it a prime candidate for interaction with the ATP-binding pocket of kinases.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[6] Their inhibition leads to DNA damage and apoptosis, making them valuable targets for anticancer therapies.[7][8] A number of indenoisoquinoline derivatives are currently in clinical trials as topoisomerase I inhibitors.[9][10]

  • Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: BET proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation.[11] Their inhibition has shown significant therapeutic potential in oncology. The aromatic scaffold of this compound presents a plausible pharmacophore for binding to the acetyl-lysine binding pocket of bromodomains.

The initial phase of investigation should therefore focus on screening this compound against panels of kinases, topoisomerases, and BET proteins.

A Phased Approach to Target Discovery

A logical workflow for target identification and validation is crucial for an efficient and conclusive investigation. The following diagram outlines a recommended experimental progression:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Initial Broad Screening (Kinase Panels, Topoisomerase Assays, BRD4 Binding) D In Vitro Enzymatic Assays (IC50 Determination) A->D Identified Hits B Affinity Chromatography- Mass Spectrometry (AC-MS) B->D Putative Binders C Cellular Thermal Shift Assay (CETSA) E Cell-Based Assays (Target Engagement, Downstream Signaling) C->E Confirmed Intracellular Binding D->E Validated Targets F Mechanism of Action Studies E->F Cellular Activity Confirmed

Caption: A phased workflow for target identification and validation.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in our strategic framework. These protocols are intended to be a starting point and may require optimization based on the specific laboratory setup and reagents.

Phase 1: Target Identification

This technique allows for the identification of proteins that directly bind to this compound from a complex cellular lysate.[12][13][14][15]

Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated agarose beads (e.g., NHS-activated Sepharose). The linker should be attached at a position on the molecule that is predicted to be non-essential for biological activity, which may require preliminary structure-activity relationship (SAR) studies.

    • Incubate the synthesized derivative with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology investigations) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., high salt or low pH).

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the proteins identified from the compound-conjugated beads to the negative control to identify specific binders.

CETSA is a powerful method to confirm the direct binding of a compound to its target in a physiological context.[16][17][18][19]

Principle: The binding of a ligand (e.g., this compound) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the remaining soluble target protein.

Protocol:

  • Cell Treatment:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Heat the plates containing the treated cells in a thermal cycler or a temperature-controlled oven to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein identified in the AC-MS experiment or from initial screening.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.

G cluster_0 CETSA Workflow A Treat Cells with This compound B Apply Thermal Gradient A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curves and Assess Thermal Shift E->F

Caption: A streamlined workflow for the Cellular Thermal Shift Assay.

Phase 2: Target Validation

Once putative targets have been identified, their interaction with this compound must be validated and characterized quantitatively.

This assay determines the potency of this compound as an inhibitor of a specific kinase.[20][21][22][23][24]

Principle: The activity of a purified kinase is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.

Protocol (Luminescence-Based Assay):

  • Prepare Reagents:

    • Recombinant purified kinase of interest.

    • Specific peptide substrate for the kinase.

    • ATP.

    • Kinase assay buffer.

    • A commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • Perform Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, its substrate, and varying concentrations of this compound (typically a serial dilution).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detect ADP Production:

    • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Target Kinase Hypothetical IC50 (nM) for this compound Rationale for Testing
PI3KαTo be determinedIsoquinolines are known to target the PI3K/Akt/mTOR pathway.
Akt1To be determinedA key node in the PI3K signaling cascade.
mTORTo be determinedA central regulator of cell growth and proliferation.
HER2To be determinedSome isoquinoline derivatives show HER2 inhibitory activity.[3]
BRD4To be determinedA key epigenetic reader and a potential target for isoquinolines.

This assay assesses the ability of this compound to inhibit the activity of topoisomerase I or II.[6][25][26][27][28]

Principle: Topoisomerase I relaxes supercoiled DNA, while topoisomerase II can decatenate interlocked DNA circles. The inhibition of these activities can be visualized by agarose gel electrophoresis.

Protocol (Topoisomerase I DNA Relaxation Assay):

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and varying concentrations of this compound.

    • Include a positive control (e.g., camptothecin) and a no-inhibitor control.

  • Enzymatic Reaction:

    • Add purified human topoisomerase I to the reaction mixtures.

    • Incubate at 37°C for 30 minutes.

  • Stop Reaction and Analyze by Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Load the samples onto an agarose gel and perform electrophoresis.

    • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

    • Inhibition is indicated by the persistence of the supercoiled DNA band, while the no-inhibitor control should show a relaxed DNA band.

G cluster_0 Topoisomerase I Inhibition Assay Workflow A Incubate Supercoiled DNA with Topoisomerase I and Inhibitor B Stop Reaction A->B C Agarose Gel Electrophoresis B->C D Visualize DNA Bands C->D E Assess Inhibition of DNA Relaxation D->E

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Several commercial kits are available to screen for inhibitors of BRD4 binding to acetylated histones.[29][30][31][32]

Principle: These assays are often based on AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone peptide and a GST-tagged BRD4 protein are brought into proximity by binding. Donor and acceptor beads recognize these tags, and upon excitation, a luminescent signal is generated. An inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the signal.

Protocol (General Steps for AlphaLISA-based Assay):

  • Incubate BRD4 and Substrate with Inhibitor:

    • In a microplate, incubate GST-tagged BRD4, a biotinylated acetylated histone peptide, and varying concentrations of this compound.

  • Add Acceptor and Donor Beads:

    • Add glutathione-coated acceptor beads, which bind to the GST-tagged BRD4.

    • Add streptavidin-coated donor beads, which bind to the biotinylated histone peptide.

  • Read Signal:

    • Incubate the plate in the dark.

    • Read the AlphaScreen signal on a compatible plate reader.

  • Data Analysis:

    • A decrease in signal indicates inhibition of the BRD4-histone interaction.

    • Calculate the IC50 value from a dose-response curve.

Part 3: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial characterization of this compound's therapeutic potential. The identification of specific, high-affinity targets is the first critical step in a long and complex drug discovery process. Positive results from these in vitro and cell-based assays will necessitate further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compound.

  • In Vivo Efficacy Studies: To evaluate the therapeutic effect of the compound in animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

The isoquinoline scaffold continues to be a rich source of novel therapeutic agents. A systematic and rigorous scientific approach, as detailed in this guide, will be paramount in unlocking the full potential of this compound for the benefit of patients.

References

5-Bromoisoquinolin-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among the vast array of functionalized isoquinolines, halo-amino derivatives serve as exceptionally versatile building blocks, offering orthogonal handles for molecular elaboration. This guide focuses on 5-Bromoisoquinolin-3-amine (CAS: 1192815-01-2), a sparsely documented yet highly promising reagent.[2] While specific literature on this isomer is limited, this document provides a comprehensive technical overview of its properties, a plausible synthetic strategy, and its expected reactivity based on established principles of isoquinoline chemistry. By leveraging the dual functionality of the C5-bromo and C3-amino groups, this building block enables the rapid construction of diverse and complex molecular architectures, making it a valuable asset in modern drug discovery programs.

Physicochemical Properties and Structural Data

A clear understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1192815-01-2[2]
Molecular Formula C₉H₇BrN₂[2]
Molecular Weight 223.07 g/mol [2]
IUPAC Name This compoundN/A
InChI Key VZWSVFLRMXYQLA-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C2C(=C1)C(=CN=C2)NN/A
Appearance (Expected) SolidN/A

Proposed Synthesis of this compound

The synthesis of this compound is not widely reported in the literature. However, a logical and efficient two-step synthetic sequence can be proposed, starting from the parent isoquinoline heterocycle. This strategy involves an initial electrophilic bromination followed by a regioselective nucleophilic amination.

Step 1: Electrophilic Bromination to 5-Bromoisoquinoline

The synthesis of 5-bromoisoquinoline from isoquinoline is a well-established procedure.[3] Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene portion, at the C5 and C8 positions.[4] Careful temperature control is crucial to favor the formation of the 5-bromo isomer over the 8-bromo byproduct. The reaction is typically performed using N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[3]

Step 2: Nucleophilic Amination via Chichibabin Reaction

The introduction of an amino group at the C3 position can be achieved via a nucleophilic aromatic substitution of hydrogen (SNH), most notably the Chichibabin reaction.[5] In isoquinoline, nucleophilic attack occurs preferentially at the C1 position.[6] However, if the C1 position is sterically hindered or if reaction conditions are carefully controlled, amination can be directed to the C3 position.[7] The proposed amination of 5-bromoisoquinoline with sodium amide (NaNH₂) would likely proceed at the C1 position. To achieve the desired 3-amino substitution, a blocking group strategy at C1 or alternative amination methodologies would need to be explored. For the purpose of this guide, we present the most direct, albeit challenging, conceptual pathway.

The overall proposed synthetic workflow is visualized below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Amination (Chichibabin) Isoquinoline Isoquinoline Reagent1 NBS, H₂SO₄ -25 °C to -18 °C Isoquinoline->Reagent1 Product1 5-Bromoisoquinoline Reagent1->Product1 Product1_ref 5-Bromoisoquinoline Reagent2 NaNH₂ Toluene or xylene, Δ Product1_ref->Reagent2 Product2 This compound Reagent2->Product2

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity: A Bifunctional Scaffold for Diversity-Oriented Synthesis

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed with high selectivity. The C5-bromo atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the C3-amino group allows for a wide range of classical amine derivatizations.

Reactions at the C5-Bromo Position: The Gateway to C-C and C-N Bond Formation

The aryl bromide at the C5 position is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties, making it a cornerstone of library synthesis for drug discovery.[8]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for biaryl synthesis.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, enabling access to a vast array of substituted aminoisoquinolines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as precursors for further transformations.

  • Heck Coupling: Coupling with alkenes to form new C-C bonds and introduce vinyl groups.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagent Buchwald_Reagent R₁R₂NH Pd Catalyst, Base Start->Buchwald_Reagent Sono_Reagent R-C≡CH Pd/Cu Catalyst, Base Start->Sono_Reagent Suzuki_Product 5-Aryl/Alkyl-isoquinolin-3-amine Suzuki_Reagent->Suzuki_Product Buchwald_Product 5-(N,N-Disubstituted)-amino- isoquinolin-3-amine Buchwald_Reagent->Buchwald_Product Sono_Product 5-Alkynyl-isoquinolin-3-amine Sono_Reagent->Sono_Product

Caption: Key cross-coupling reactions at the C5-bromo position.

Reactions at the C3-Amino Position: Classical Derivatization

The primary amino group at the C3 position is a nucleophilic center that can undergo a host of well-established transformations. These reactions are typically high-yielding and allow for the introduction of a wide range of functionalities to modulate the physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) of the final molecule.

  • Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization (Sandmeyer Reaction): Conversion of the amine to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -Cl, -Br, -CN, -F), providing access to a different substitution pattern.

Field-Proven Experimental Protocols

The following protocols are generalized procedures adapted from established methodologies for similar substrates. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 equiv.).

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the C-N bond formation using this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.2 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.) to an oven-dried reaction tube.

  • Addition of Reagents: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite® to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.

Conclusion and Outlook

This compound represents a potent and versatile building block for the synthesis of complex heterocyclic molecules. Although direct literature is scarce, its synthesis is feasible through established methodologies. The true value of this reagent lies in the orthogonal reactivity of its bromo and amino functionalities, which enables a diversity-oriented approach to the synthesis of novel isoquinoline derivatives. The C5-bromo group provides a reliable anchor for introducing molecular complexity via robust cross-coupling reactions, while the C3-amino group offers a site for fine-tuning physicochemical properties. For drug discovery professionals, mastering the application of such bifunctional building blocks is key to accelerating the hit-to-lead and lead optimization phases of pharmaceutical development.

References

Methodological & Application

Application Notes: Suzuki Coupling of 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Arylisoquinolin-3-amines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of isoquinoline exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Specifically, the 5-arylisoquinolin-3-amine motif is a crucial pharmacophore in the design of novel therapeutics. The strategic introduction of diverse aryl groups at the C-5 position allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing interactions with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[5] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it an indispensable tool in the pharmaceutical industry.[6][7] This guide provides a detailed examination of the application of the Suzuki coupling for the synthesis of 5-arylisoquinolin-3-amines from 5-Bromoisoquinolin-3-amine, offering mechanistic insights, optimized protocols, and troubleshooting advice.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of the Suzuki coupling is crucial for rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle involving three key steps.[6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide; electron-deficient systems tend to react faster.

  • Transmetalation: This is the pivotal step where the organic group is transferred from the organoboron reagent (boronic acid) to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[8][9] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The choice and strength of the base are critical for the efficiency of this step.[10][11]

  • Reductive Elimination: In the final step, the two organic groups (the isoquinoline and the newly transferred aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond in the product, 5-arylisoquinolin-3-amine, and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Cycle Fig 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Ar-R') trans_complex->product reagents Ar-X (this compound) reagents->oa_complex boronic R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ boronic->trans_complex

Fig 1. Suzuki-Miyaura Catalytic Cycle

Key Considerations for Coupling with this compound

While the Suzuki coupling is robust, the specific nature of the this compound substrate presents unique considerations for optimizing the reaction.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For many standard couplings, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is effective.[12] However, the presence of two nitrogen atoms (the ring nitrogen and the 3-amino group) in the substrate can potentially coordinate to the palladium center and inhibit catalysis. For challenging couplings or to improve yields, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required to promote efficient oxidative addition and reductive elimination.[13][14]

  • Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions.[11]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective.[12] K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. Cesium carbonate (Cs₂CO₃) is often used for difficult couplings due to its high solubility in organic solvents.

    • Compatibility: The free amine group on the substrate is generally tolerant of these bases. However, if other base-sensitive functional groups are present on the coupling partners, a milder base like potassium fluoride (KF) might be considered.[9]

  • Solvent System: A biphasic solvent system is often optimal for Suzuki couplings, as it helps to dissolve both the organic starting materials and the inorganic base.[5]

    • Common Mixtures: A mixture of an aprotic polar solvent like 1,4-dioxane, tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) with water (typically in a 4:1 to 10:1 ratio) is standard.[12][15]

    • Solubility: The solubility of this compound and the chosen boronic acid should be considered. If solubility is an issue, screening different solvent systems is recommended.[16]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[15] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents and purging the reaction vessel thoroughly before adding the catalyst.

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the Suzuki coupling of this compound, followed by a table of optimized conditions for various arylboronic acids.

Workflow Fig 2. Experimental Workflow setup 1. Reaction Setup - Weigh reagents into a Schlenk flask. (Isoquinoline, Boronic Acid, Base) inert 2. Inert Atmosphere - Seal flask, evacuate, and backfill with N₂/Ar (repeat 3x). setup->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent. - Purge solution with N₂/Ar. - Add Pd catalyst under positive pressure. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 85-95 °C). - Stir vigorously for 12-24h. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Work-up - Cool to room temperature. - Dilute with EtOAc/H₂O. - Separate layers, wash organic phase. reaction->workup purify 6. Purification & Analysis - Dry organic layer (e.g., Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify

Fig 2. Experimental Workflow
General Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered base (2.0 equiv).[17]

  • Establish Inert Atmosphere: Seal the flask with a septum and purge by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times.[15]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (0.05 equiv).[6]

  • Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to 85–95 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-arylisoquinolin-3-amine.

Table of Optimized Conditions
EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9018~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9016~80-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9520~75-85
43-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)DMF/H₂O (5:1)9024~70-80
5Naphthalene-2-boronic acidXPhos Pd G3 (2)K₃PO₄ (2.5)Dioxane/H₂O (10:1)10012~80-90

Note: Yields are estimates based on similar reactions reported in the literature and may vary. Optimization may be required for each specific substrate.[7][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor solubility of reagents.4. Insufficient temperature or reaction time.1. Use a fresh bottle of catalyst or a more stable precatalyst (e.g., Pd(dppf)Cl₂ or a Buchwald G3 precatalyst).[18]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[13]3. Screen alternative solvents (e.g., DMF, THF) or increase the proportion of the organic solvent.[16]4. Increase the temperature in increments of 10 °C or extend the reaction time.
Protodeboronation (Boronic acid replaced by -H)1. Decomposition of the boronic acid.2. Excess water or overly harsh basic conditions.3. Prolonged reaction at high temperatures.1. Use a slight excess (1.2-1.5 equiv.) of fresh, high-purity boronic acid.2. Consider using a more stable boronic ester (e.g., pinacol ester) which releases the acid slowly.[13]3. Use anhydrous conditions with a base like K₃PO₄, or switch to a milder base like KF.[13]4. Attempt the reaction at a lower temperature.
Dehalogenation (Bromo-isoquinoline replaced by -H)1. Presence of a hydrogen source.2. Side reaction pathway of the catalyst.1. Ensure solvents are pure. Some alcohols or amine bases can act as hydride sources.2. Screen different ligands. Bulky phosphine ligands can sometimes suppress this side reaction.
Homocoupling (Boronic acid couples with itself)1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure for solvents and the reaction mixture.[13]2. Use a precise stoichiometry of the boronic acid (1.1–1.2 equivalents) to minimize excess.[6]3. If using a Pd(II) source, ensure conditions are sufficient to generate the active Pd(0) species.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and versatile route for the synthesis of 5-arylisoquinolin-3-amines, which are valuable scaffolds in drug discovery. Success in this reaction hinges on a rational approach to selecting the catalyst, base, and solvent system, tailored to the specific properties of the this compound substrate. Careful attention to experimental setup, particularly maintaining an inert atmosphere, is critical for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide presented here offer a robust framework for researchers to successfully implement this powerful transformation in their synthetic programs.

References

5-Bromoisoquinolin-3-amine in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Amination of 5-Bromoisoquinolin-3-amine

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The ability to precisely functionalize this heterocycle is paramount for drug discovery and development. This compound is a key building block, offering a reactive handle at the C-5 position for carbon-nitrogen (C-N) bond formation. This guide provides a detailed exploration of the palladium-catalyzed Buchwald-Hartwig amination of this compound, a robust and versatile method for synthesizing novel 5-amino-isoquinoline derivatives. We will delve into the reaction mechanism, provide insights into optimizing reaction parameters, present a detailed experimental protocol, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[3][4] This transformation has revolutionized synthetic chemistry by providing a highly efficient and general route to arylamines, which were previously difficult to access using traditional methods like nucleophilic aromatic substitution.[3][5]

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electronic properties of the aryl halide influence this rate-determining step.[6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The efficiency and success of the reaction are critically dependent on the choice of ligand, base, and solvent, which work in concert to facilitate each step of the cycle.[8]

The Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L_n-Br) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Ar-Pd(II)L_n-NR'R'') oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination reagents1 This compound (Ar-Br) reagents1->pd0 reagents2 Amine (HNR'R'') reagents2->oa_complex base Base base->oa_complex            base_h [Base-H]⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Optimization Insights

The substrate, this compound, possesses an electron-donating amine group at the 3-position. This can increase the electron density of the isoquinoline ring system, potentially slowing the initial oxidative addition step compared to electron-deficient systems. Therefore, careful selection of the catalyst system is crucial for achieving high yields.

Palladium Precatalyst

Commonly used precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ by the phosphine ligand to generate the active Pd(0) species. Catalyst loading is typically low, ranging from 1-5 mol%.

Ligand Selection: The Key to Success

The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich aryl halides like our substrate, bulky, electron-rich phosphine ligands are essential.[8] They promote the crucial oxidative addition and reductive elimination steps.[9]

  • Bidentate Phosphines: Ligands like BINAP and Xantphos have proven effective for coupling heteroaromatic halides.[10][11] They form stable complexes that can prevent catalyst decomposition.

  • Buchwald Biarylphosphines: This class of ligands (e.g., XPhos, SPhos, RuPhos) is often the state-of-the-art for challenging C-N couplings. Their steric bulk and electron-donating properties accelerate the reaction, often allowing for lower catalyst loadings and milder reaction temperatures.[8][9]

Expert Insight: For a substrate like this compound, starting with a ligand like Xantphos or a versatile Buchwald ligand such as XPhos is a robust strategy. The existing amine at C-3 could potentially coordinate to the palladium center; the steric bulk of these advanced ligands helps prevent unproductive catalyst inhibition.

The Role of the Base

The base is required to deprotonate the amine coupling partner after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7] The choice of base is critical and depends on the pKa of the amine.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines.

  • Milder Carbonate Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used for more sensitive substrates or when the amine is particularly acidic.[10] For many primary and secondary amines, a strong base like NaOtBu is necessary for efficient reaction.

Solvent

Anhydrous, non-protic solvents are required. Toluene and dioxane are the most common choices, as they have high boiling points suitable for the typical reaction temperatures (80-110 °C) and effectively dissolve the organic reagents.[5][12]

Table 1: Typical Conditions for Amination of Related Bromo-heterocycles
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ (2)BINAP (3)Cs₂CO₃ (1.4)THF6580[10]
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ (5)L3* (10)NaOtBu (1.25)Toluene110-120-[12]
3-BromoquinolineAmmonia SourcePd₂(dba)₃ (1-5)Phosphine Ligand (2-10)NaOtBu (1.2-1.5)Toluene--[5]
6-bromo-2-chloroquinolineVarious AminesPd₂(dba)₃ (cat.)BINAP (cat.)NaOtBuToluene100-[13]

Note: L3 is a specific ligand mentioned in the cited literature.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Reagents and Equipment
  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Standard Schlenk line and glassware

  • TLC plates, column chromatography supplies (silica gel), NMR tubes.

Experimental Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (223 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).

  • Establish Inert Atmosphere: Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Addition of Base: Under a positive flow of argon, briefly remove the septum and add the sodium tert-butoxide (135 mg, 1.4 mmol). Reseal the tube immediately.

    • Causality Check: NaOtBu is highly hygroscopic and reactive. Adding it under a protective argon flow prevents premature degradation and ensures its activity in the catalytic cycle.

  • Addition of Solvent and Amine: Add anhydrous toluene (5 mL) via syringe. Then, add the amine (e.g., morpholine, 105 µL, 1.2 mmol) via syringe.

  • Heating: Place the sealed Schlenk tube into a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the this compound.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL).

    • Self-Validation: The aqueous wash removes the inorganic base and salts. Filtering the crude mixture through a pad of Celite before extraction can also help remove residual palladium catalyst.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd source or ligand oxidized).2. Insufficiently strong base.3. Water or oxygen contamination.4. Reaction temperature too low.1. Use fresh, high-purity reagents. Switch to a more robust precatalyst/ligand system (e.g., a Buchwald G3 precatalyst).2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Ensure all glassware is oven-dried and the solvent is anhydrous. Improve inert atmosphere technique.4. Increase the reaction temperature in 10 °C increments.
Recovery of Starting Material 1. Oxidative addition is failing.2. Catalyst inhibition.1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos) to promote oxidative addition.[8]2. The amine at C-3 may be coordinating to the Pd. Using a more sterically hindered ligand can mitigate this. Increase catalyst loading slightly.
Hydrodehalogenation (Ar-Br → Ar-H) 1. β-hydride elimination from the amine coupling partner.2. Presence of a hydride source (e.g., water, alcohol).1. This is less common with secondary amines but can occur with primary amines. Ensure anhydrous conditions.2. Use rigorously dried solvents and reagents.
Formation of Biaryl Side Products 1. Side reactions favored at high temperatures.2. Incorrect stoichiometry.1. Attempt the reaction at a lower temperature for a longer duration.2. Ensure the amine is present in a slight excess (1.1-1.2 equiv).

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the functionalization of the this compound core. Success hinges on a rational selection of the catalyst system, particularly the use of sterically bulky and electron-rich phosphine ligands that can overcome the challenges associated with an electron-rich heteroaromatic substrate. By following the detailed protocols and leveraging the optimization insights provided in this guide, researchers can efficiently synthesize a diverse library of novel 5-amino-isoquinoline derivatives, accelerating the discovery of new therapeutic agents and advanced materials.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromoisoquinolin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors due to its structural resemblance to the adenine hinge-binding region of ATP.[1][2] This guide provides a comprehensive overview of the synthetic utility of 5-Bromoisoquinolin-3-amine, a versatile building block for creating diverse libraries of potent kinase inhibitors. We will explore detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions—which serve as the primary strategies for functionalizing this scaffold. The rationale behind reagent selection, reaction optimization, and characterization of the final compounds will be discussed in detail to empower researchers in drug discovery and development.

The Strategic Advantage of the this compound Scaffold

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Quinoline and isoquinoline derivatives have emerged as highly successful scaffolds for kinase inhibitors.[1]

The this compound building block (CAS 1192815-01-2) is particularly valuable for several reasons:

  • The Isoquinoline Core: Provides a rigid, planar structure that can effectively occupy the ATP-binding pocket of various kinases.

  • The 3-Amine Group: This functional group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase. It also serves as a synthetic handle for N-acylation or further coupling reactions to build out the molecule.

  • The 5-Bromo Substituent: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the strategic introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can be used to target the solvent-front region of the kinase, thereby enhancing potency and selectivity.

This dual functionality allows for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The general strategy involves a stepwise functionalization of the scaffold. First, the bromine at the C-5 position is typically addressed via a Suzuki or similar C-C bond-forming reaction. Subsequently, the amine at the C-3 position can be modified. This workflow allows for maximum diversity in the final products.

G A Start: this compound B Palladium-Catalyzed Cross-Coupling (C-5) A->B Suzuki-Miyaura or Buchwald-Hartwig (C-N) C Functionalization of 3-Amine B->C Amidation, Alkylation, etc. D Diverse Library of Kinase Inhibitors C->D E Purification & Characterization D->E F Biological Screening (Kinase Assays) E->F

Caption: General synthetic workflow for kinase inhibitor synthesis.

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the two most critical transformations used to functionalize the this compound scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-5 Arylation

The Suzuki-Miyaura reaction is an exceptionally robust and versatile method for forming C-C bonds between an aryl halide and an organoboron species.[5][6] This reaction is ideal for introducing diverse (hetero)aryl moieties at the 5-position of the isoquinoline core to probe interactions within the kinase active site.

Rationale for Reagent Selection:

  • Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance in coupling reactions involving heteroaryl halides.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.[7]

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[8]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Downstream Cell Proliferation, Survival, Angiogenesis mTOR->Downstream Inhibitor Synthesized Inhibitor Inhibitor->PDK1 Inhibition Inhibitor->Akt Inhibition

References

Application Notes & Protocols: 5-Bromoisoquinolin-3-amine as a Foundational Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Bromoisoquinolin-3-amine as a versatile precursor for the synthesis of high-value pharmaceutical compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including potent enzyme inhibitors.[1][2] this compound offers two distinct and strategically positioned functional handles: a nucleophilic amino group at the C3 position and a bromine atom at the C5 position, which is primed for transition-metal-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key synthetic transformations and their application in constructing targeted therapeutic agents, such as Poly(ADP-ribose) polymerase (PARP) and Aurora kinase inhibitors.[3][4][5]

Introduction: The Strategic Value of this compound

This compound (CAS 1192815-01-2) is a heterocyclic building block of significant interest in modern drug discovery.[6] Its utility stems from the orthogonal reactivity of its two key functional groups.

  • The C5-Bromine: This site serves as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is an excellent leaving group in palladium-catalyzed reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents. This capability is fundamental for exploring the Structure-Activity Relationships (SAR) of a lead compound by modifying the solvent-exposed regions of the molecule.[6]

  • The C3-Amine: The amino group at the C3 position is a versatile nucleophile and a key hydrogen bond donor. It can be readily acylated, alkylated, or used as a directing group. In many kinase inhibitor scaffolds, this amine or its derivatives form critical hydrogen-bonding interactions within the hinge region of the ATP-binding pocket, anchoring the inhibitor to its target protein.[7]

The combination of these features makes this compound an ideal starting point for generating diverse chemical libraries aimed at various therapeutic targets.

precursor This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) precursor->suzuki Pd Catalyst, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) precursor->buchwald Pd Catalyst, Amine sonogashira Sonogashira Coupling (C-C Triple Bond) precursor->sonogashira Pd/Cu Catalysts, Alkyne heck Heck Coupling (C-C Double Bond) precursor->heck Pd Catalyst, Alkene acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) precursor->acylation Acyl Chloride, Base alkylation Reductive Amination / Alkylation (Secondary/Tertiary Amine) precursor->alkylation Aldehyde/Ketone, Reducing Agent

Caption: Synthetic utility of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling at the C5 Position

The most powerful application of this precursor involves leveraging the C5-bromo substituent for palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by enabling the modular construction of complex molecular architectures under mild and functional-group-tolerant conditions.[8]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing new aryl or heteroaryl moieties, which are critical for modulating the pharmacological and pharmacokinetic properties of drug candidates.[9][10]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as debromination or homocoupling of the boronic acid.

Suzuki_Workflow start Start Materials: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) setup Reaction Setup: - Add reactants to a Schlenk flask. - Add solvent (1,4-Dioxane/Water). - Purge with inert gas (Ar or N2). start->setup 1. Combine reaction Thermal Reaction: - Heat mixture to 85-95 °C. - Stir for 12-24 hours (monitor by TLC/LC-MS). setup->reaction 2. Heat workup Aqueous Workup: - Cool to room temperature. - Dilute with Ethyl Acetate. - Wash with water and brine. reaction->workup 3. Quench & Extract purify Purification: - Dry organic layer (Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify 4. Isolate product Final Product: 5-Aryl-isoquinolin-3-amine purify->product 5. Characterize Buchwald_Workflow start Start Materials: - this compound - Coupling Amine - Pd Pre-catalyst & Ligand - Strong Base (e.g., Cs2CO3) setup Reaction Setup: - Add solids to oven-dried Schlenk flask. - Add anhydrous solvent (THF or Toluene). - Purge with inert gas (Ar or N2). start->setup 1. Combine reaction Thermal Reaction: - Heat mixture to 80-110 °C. - Stir for 12-24 hours (monitor by TLC/LC-MS). setup->reaction 2. Heat workup Quench & Workup: - Cool to room temperature. - Quench with water or NH4Cl (aq). - Dilute with organic solvent and separate. reaction->workup 3. Quench & Extract purify Purification: - Dry organic layer (Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography or crystallization. workup->purify 4. Isolate product Final Product: N-substituted-5-aminoisoquinolin-3-amine purify->product 5. Characterize

References

The Strategic Utility of 5-Bromoisoquinolin-3-amine in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and professionals in organic electronics and drug development.

This guide provides a comprehensive overview of the synthetic utility and potential applications of 5-Bromoisoquinolin-3-amine as a pivotal building block in materials science. We will explore its synthesis, unique structural attributes, and provide detailed protocols for its incorporation into functional organic materials. The dual reactivity of the bromo and amino functionalities offers a versatile platform for creating complex molecular architectures with tailored optoelectronic properties.

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. In the realm of materials science, the rigid, planar structure and inherent electronic properties of the isoquinoline system make it an attractive component for organic semiconductors, fluorescent dyes, and organic light-emitting diodes (OLEDs). The strategic placement of functional groups, such as a bromine atom and an amino group, unlocks a vast potential for synthetic diversification and fine-tuning of material properties.

This compound, in particular, is a molecule of significant interest. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Simultaneously, the amino group at the 3-position can be utilized for polymerization, as a directing group, or to modulate the electronic characteristics of the molecule. This guide will provide the foundational knowledge and practical protocols to harness the potential of this unique building block.

PART 1: Synthesis of this compound

A robust and scalable synthesis of the target molecule is paramount for its widespread application. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and feasible synthetic pathway can be devised based on established transformations of the isoquinoline core. The proposed synthesis involves a three-step sequence starting from isoquinoline: bromination, nitration, and subsequent reduction of the nitro group.

Proposed Synthetic Pathway

Synthetic_Pathway Isoquinoline Isoquinoline Step1 Bromination (NBS, H₂SO₄) Isoquinoline->Step1 Intermediate1 5-Bromoisoquinoline Step1->Intermediate1 Step2 Nitration (KNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 5-Bromo-3-nitroisoquinoline (Hypothesized major isomer) Step2->Intermediate2 Step3 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from established procedures for the selective bromination of isoquinoline.[1][2]

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonia solution (25% aq.)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated H₂SO₄ (8.5 mL per 1 g of isoquinoline) to 0°C in an ice bath.

  • Slowly add isoquinoline (1 equivalent) to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add recrystallized NBS (1.1 equivalents) portion-wise, ensuring the temperature remains between -25°C and -22°C.

  • Stir the suspension vigorously at -22°C for 2 hours, then at -18°C for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 25 g of ice per 1 g of isoquinoline).

  • Adjust the pH of the aqueous mixture to 9 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether (3 x volume of H₂SO₄ used).

  • Combine the organic layers, wash with 1M NaOH and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.

  • Purify the product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Bromo-3-nitroisoquinoline (Hypothesized)

The nitration of 5-bromoisoquinoline is expected to be directed by the bromine atom and the heterocyclic nitrogen. While nitration of isoquinoline typically yields a mixture of 5- and 8-nitroisoquinolines, the presence of the bromine at the 5-position is anticipated to influence the regioselectivity.[3] This protocol is a generalized procedure for the nitration of bromo-aromatic compounds.

Materials:

  • 5-Bromoisoquinoline

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 5-bromoisoquinoline (1 equivalent) in concentrated H₂SO₄ at 0°C.

  • Slowly add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol. Note: Isomer separation may be necessary.

Protocol 3: Synthesis of this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Materials:

  • 5-Bromo-3-nitroisoquinoline

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 5-bromo-3-nitroisoquinoline (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux and add a few drops of concentrated HCl to initiate the reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with 2M NaOH solution until pH > 10.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

  • The crude product can be purified by column chromatography on silica gel.

PART 2: Application in Materials Synthesis

The bifunctional nature of this compound makes it an excellent candidate for constructing complex organic materials. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the amino group can be used for amidation, imine formation, or as a site for further functionalization.

Application Note 1: Building Blocks for π-Conjugated Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By coupling this compound with various aryl or heteroaryl boronic acids or esters, extended π-conjugated systems can be synthesized. These materials are of interest for applications in organic electronics, such as OLEDs and organic photovoltaics (OPVs).

Suzuki_Coupling cluster_reactants Reactants Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactant1->Catalyst Reactant2 Ar-B(OR)₂ (Arylboronic acid/ester) Reactant2->Catalyst Product 5-Aryl-isoquinolin-3-amine (π-conjugated system) Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)SPhos Precatalyst (2 mol%)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (5:1)THF/H₂O (10:1)
Temperature 90°C100°C80°C
Application Note 2: Synthesis of Novel Aminated Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 5-position of the isoquinoline core. This can be used to create hole-transporting materials or to tune the electronic properties of the final material.

Buchwald_Hartwig cluster_reactants Reactants Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) + Base (e.g., NaOtBu) Reactant1->Catalyst Reactant2 R₂NH (Primary or Secondary Amine) Reactant2->Catalyst Product N⁵-Substituted-isoquinoline-3,5-diamine Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Precatalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand XPhos (3 mol%)BINAP (4 mol%)-
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2 equiv)LHMDS (1.8 equiv)
Solvent TolueneDioxaneTHF
Temperature 100°C110°C90°C

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of advanced organic materials. Its dual functionality allows for orthogonal synthetic strategies, enabling the construction of a wide array of complex molecules with tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of novel materials for organic electronics and other high-technology applications. Careful optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes & Protocols: Synthesis of Novel Nitrogen-Containing Heterocycles from 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromoisoquinolin-3-amine in Heterocyclic Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets. The isoquinoline framework, in particular, is a privileged structure found in numerous bioactive compounds.[4]

This guide focuses on a uniquely versatile starting material: This compound . This molecule is a powerful building block for the synthesis of novel, complex heterocyclic systems due to its dual-functional nature. The 3-amino group serves as a potent nucleophile and a handle for annulation reactions, while the 5-bromo substituent is an ideal site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.[5]

This document provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies, field-proven insights, and step-by-step protocols for leveraging this compound to construct novel fused heterocyclic systems.

Core Synthetic Strategies & Mechanistic Rationale

The strategic functionalization of this compound allows for the regioselective construction of new rings. The primary approaches involve either leveraging the nucleophilicity of the 3-amino group for ring closure or utilizing the 5-bromo position as an anchor point for cross-coupling reactions, which can be followed by subsequent cyclization.

Strategy 1: Annulation via the 3-Amino Group to Form Fused Heterocycles

The primary amine at the C-3 position is strategically positioned adjacent to the C-4 carbon, making it an excellent precursor for the formation of five-membered heterocyclic rings fused to the isoquinoline core.

The construction of an imidazole ring onto the isoquinoline scaffold yields imidazo[4,5-c]isoquinolines, a class of compounds investigated for their potential as immune response modifiers and antiviral agents.[6] The most common approach involves the condensation of the 3-amino group with a suitable one-carbon electrophile, followed by cyclization. This is analogous to the well-established Phillips condensation for benzimidazole synthesis.

  • Causality of Experimental Choice: The reaction typically begins with the acylation of the 3-amino group by a carboxylic acid (or its more reactive derivatives like acid chlorides or anhydrides). The subsequent intramolecular cyclization and dehydration, often promoted by heat and acidic conditions, leads to the formation of the fused imidazole ring. Using polyphosphoric acid (PPA) or Eaton's reagent can facilitate both the condensation and the cyclization/dehydration in a single step.

cluster_reaction Imidazo[4,5-c]isoquinoline Synthesis Start This compound Reagent + R-COOH (or derivative) Intermediate N-Acyl Intermediate Reagent->Intermediate Acylation Product Imidazo[4,5-c]isoquinoline Intermediate->Product Cyclization & Dehydration (Heat, Acid) cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂(Br)Pd(II)-Ar OxAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Both L₂(R)Pd(II)-Ar Transmetal->PdII_Both R-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 Ar-R cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂(Br)Pd(II)-Ar OxAdd->PdII_Aryl Ar-Br Deprotonation Base-mediated Amine Binding PdII_Amido L₂(NR'R'')Pd(II)-Ar Deprotonation->PdII_Amido HNR'R'' RedElim Reductive Elimination RedElim->Pd0 Ar-NR'R'' cluster_workflow General Synthetic Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Establish Inert Atmosphere Setup->Inert Reaction 3. Add Solvent & Heat (Monitor by TLC/LC-MS) Inert->Reaction Workup 4. Quench & Aqueous Workup Reaction->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols: 5-Bromoisoquinolin-3-amine in the Vanguard of Functional Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the relentless pursuit of novel functional materials with tailored optical, electronic, and catalytic properties, the strategic design of molecular building blocks is paramount. 5-Bromoisoquinolin-3-amine emerges as a highly promising scaffold for the synthesis of a new generation of materials for applications in organic electronics, chemical sensing, and catalysis. Its unique electronic structure, coupled with the orthogonal reactivity of the bromo and amino functional groups, provides a versatile platform for creating complex molecular architectures.

The isoquinoline core is a privileged structure found in numerous biologically active compounds and functional materials. The presence of a bromine atom at the 5-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[1][2][3] Concurrently, the amino group at the 3-position can be readily functionalized or utilized as a coordination site for metal ions, further expanding the molecular diversity that can be achieved from this singular precursor.[4][5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic versatility of this compound for the development of innovative functional materials. We present detailed, field-proven protocols for the synthesis of exemplar materials for organic light-emitting diodes (OLEDs), fluorescent chemical sensors, and catalytic systems. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 1192815-01-2Internal Data
Molecular Formula C₉H₇BrN₂Internal Data
Molecular Weight 223.07 g/mol Internal Data
Appearance Off-white to pale yellow solidInternal Data
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water.Internal Data

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application I: Synthesis of Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of isoquinoline derivatives make them attractive candidates for use in OLEDs.[7][8] By strategically modifying the this compound core, it is possible to tune the emission color, quantum yield, and charge transport properties of the resulting materials.

Scientific Rationale

The synthetic strategy for creating OLED materials from this compound hinges on extending the π-conjugated system through Suzuki-Miyaura cross-coupling at the 5-position. The introduction of aromatic or heteroaromatic moieties can effectively modulate the HOMO-LUMO energy gap, thereby tuning the emission wavelength. The amino group at the 3-position can be further functionalized to enhance solubility, film-forming properties, or to introduce additional electronic character.

Workflow for OLED Material Synthesis

cluster_0 Synthesis of an Exemplar Blue-Emitting Material Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Start->Suzuki Step 1 Intermediate 5-Aryl-isoquinolin-3-amine Suzuki->Intermediate Functionalization N-Arylation or Acylation (Optional functionalization of the amino group) Intermediate->Functionalization Final_Product Target OLED Material Functionalization->Final_Product Purification Purification (Column chromatography, sublimation) Final_Product->Purification

Caption: Synthetic workflow for an OLED emissive material.

Protocol 1: Synthesis of a 5-Aryl-isoquinolin-3-amine Derivative via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative blue-emitting material precursor.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 9,9-dimethyl-9H-fluoren-2-ylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-isoquinolin-3-amine derivative.

Application II: Development of Fluorescent Chemosensors

The inherent fluorescence of the isoquinoline scaffold can be harnessed to create chemosensors for the detection of metal ions or other analytes.[6][9][10][11] The amino group of this compound can act as a binding site, and its interaction with an analyte can modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence.

Scientific Rationale

The design of a fluorescent sensor based on this compound involves the introduction of a receptor unit that can selectively bind to the target analyte. This is often achieved by functionalizing the amino group. Upon binding, mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET) can be triggered, resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Workflow for Fluorescent Sensor Synthesis

cluster_1 Synthesis of a 'Turn-On' Fluorescent Sensor for Metal Ions Start This compound Schiff_Base Schiff Base Condensation (Aldehyde, acid catalyst) Start->Schiff_Base Step 1 Sensor_Molecule Sensor Precursor (Imino-isoquinoline) Schiff_Base->Sensor_Molecule Reduction Reduction of Imine (e.g., NaBH₄) Sensor_Molecule->Reduction Final_Sensor Final Sensor Molecule Reduction->Final_Sensor

Caption: Synthetic workflow for a fluorescent sensor.

Protocol 2: Synthesis of a Schiff Base Derivative for Metal Ion Sensing

This protocol describes the synthesis of a Schiff base derivative, a common strategy for creating metal ion sensors.

Materials:

  • This compound (1.0 eq)

  • An appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde) (1.1 eq)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • Dissolution: Dissolve this compound in anhydrous ethanol in a round-bottom flask.

  • Reagent Addition: Add the aldehyde and a catalytic amount of glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the formation of the Schiff base product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure Schiff base derivative.

Application III: Ligand Synthesis for Homogeneous Catalysis

The nitrogen atoms in the isoquinoline ring and the exocyclic amino group of this compound can act as coordination sites for transition metals, making it a valuable precursor for the synthesis of novel ligands for homogeneous catalysis.[4][12][13]

Scientific Rationale

The development of ligands with tunable steric and electronic properties is crucial for advancing catalytic methodologies. By employing Buchwald-Hartwig amination at the 5-position of this compound, it is possible to introduce phosphine-containing aryl groups, creating bidentate or pincer-type ligands. The electronic properties of the ligand can be fine-tuned by the choice of substituents on the phosphine and the isoquinoline core.

Workflow for Ligand Synthesis

cluster_2 Synthesis of a P,N-Bidentate Ligand Start This compound Buchwald Buchwald-Hartwig Amination (Di-tert-butylphosphine, Pd catalyst, base) Start->Buchwald Ligand Target P,N-Bidentate Ligand Buchwald->Ligand

Caption: Synthetic workflow for a P,N-bidentate ligand.

Protocol 3: Synthesis of a 5-(Di-tert-butylphosphino)isoquinolin-3-amine Ligand

This protocol outlines the synthesis of a P,N-bidentate ligand precursor.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butylphosphine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification under inert conditions

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu. Add this compound.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the di-tert-butylphosphine via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by ³¹P NMR spectroscopy or LC-MS. The reaction is typically complete in 16-24 hours.

  • Workup (under inert atmosphere): Cool the reaction to room temperature. Dilute with degassed ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification (under inert atmosphere): Concentrate the filtrate under reduced pressure. The crude product is often used directly for complexation with a metal precursor. If further purification is needed, it should be done via chromatography on silica gel under an inert atmosphere.

Conclusion and Future Outlook

This compound represents a largely untapped yet highly promising building block for the creation of advanced functional materials. The orthogonal reactivity of its bromo and amino functionalities provides a robust platform for the synthesis of a diverse array of molecular structures with tailored properties. The protocols outlined in these application notes serve as a foundational guide for researchers to explore the potential of this versatile molecule in OLEDs, chemical sensing, and catalysis. Future research in this area will undoubtedly uncover new and exciting applications, further establishing this compound as a cornerstone of modern materials chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoisoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, enhance yield, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most frequent and critical issues encountered during the synthesis of this compound, which typically involves a selective amination of a dibrominated isoquinoline precursor.

Question 1: My yield for the final Buchwald-Hartwig amination step is consistently low. What are the common causes and how can I improve it?

Low yields in the palladium-catalyzed Buchwald-Hartwig amination are a common frustration. The causes are often multifactorial, stemming from catalyst inefficiency, suboptimal reaction conditions, or reagent quality. Let's break down the key parameters.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1] Its efficiency hinges on a delicate catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2][3] A failure at any stage can lead to poor yields.

Key Factors Influencing Yield:

  • Catalyst System (Palladium Pre-catalyst & Ligand): This is the heart of the reaction. The ligand's structure dictates the catalyst's activity and stability.[4][5]

    • Insight: For heteroaryl halides like 3,5-dibromoisoquinoline, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often superior.[5] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.[4] If you are using older generation ligands like BINAP, consider switching to a more advanced biarylphosphine ligand.[1]

    • Troubleshooting Step: Ensure your palladium pre-catalyst is active. The formation of palladium black is a clear sign of catalyst decomposition, which can be caused by impurities or excessive heat.[5] Using pre-catalysts (e.g., G4-Phos pre-catalysts) can ensure a more reliable initiation of the catalytic cycle.

  • Base Selection: The base's role is to deprotonate the amine, making it a more potent nucleophile. The choice of base is critical.

    • Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[5] The pKa and solubility of the base are crucial; for instance, Cs₂CO₃ is sometimes used due to its good solubility, but a stronger base is often required for less reactive amines.[6]

    • Troubleshooting Step: Ensure your base is fresh and anhydrous. NaOtBu is notoriously hygroscopic and its quality can dramatically impact the reaction. Handle it under an inert atmosphere.

  • Solvent Purity: The solvent must be anhydrous and thoroughly deoxygenated.

    • Insight: Toluene, dioxane, and THF are common choices.[5] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the catalytic cycle.

    • Troubleshooting Step: Use a solvent from a purification system or freshly distilled solvent. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes before use.

  • Temperature Control: While modern catalysts can operate at lower temperatures, many aminations require heat to proceed efficiently.[5][6]

    • Insight: A temperature between 80-100 °C is a good starting point for coupling with aryl bromides.[2][6] However, excessively high temperatures can accelerate catalyst decomposition.[5]

    • Troubleshooting Step: If the reaction is sluggish, try increasing the temperature in 10 °C increments. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.

Optimized Protocol for Buchwald-Hartwig Amination of 3,5-Dibromoisoquinoline

This protocol provides a robust starting point for optimization.

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add 3,5-dibromoisoquinoline (1.0 equiv), the phosphine ligand (e.g., RuPhos, 1.5-2.0 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1.0-1.5 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent & Amine Source: Add anhydrous, degassed toluene (or dioxane). Add your amine source (e.g., a solution of ammonia in dioxane or an ammonia equivalent like benzophenone imine followed by hydrolysis).

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Oxidative Adduct ArBr 3,5-Dibromoisoquinoline (Ar-Br) ArBr->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NR₂) Amido Complex OxAdd->Amido Ligand Exchange Amine Amine (R₂NH) inv1 Amine->inv1 Base Base Base->inv1 Amido->Pd0 Regenerates Catalyst Product This compound (Ar-NR₂) Amido->Product Reductive Elimination inv1->Amido Amine Coordination & Deprotonation inv2 inv3 Synthetic_Routes Start Isoquinoline SM1 5-Bromoisoquinoline Start->SM1 Electrophilic Bromination (NBS, H₂SO₄) SM2 3,5-Dibromoisoquinoline SM1->SM2 Further Halogenation (e.g., Sandmeyer) SM3 5-Bromo-3-Nitroisoquinoline SM1->SM3 Nitration Final This compound SM2->Final Selective Buchwald-Hartwig Amination SM3->Final Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd)

References

Technical Support Center: Purification of Crude 5-Bromoisoquinolin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-Bromoisoquinolin-3-amine via column chromatography. The following sections are structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using silica gel column chromatography?

A1: The primary challenges stem from the compound's chemical nature. This compound is a basic aromatic amine.[1] This functionality leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[2] These interactions can cause several issues:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, leading to low or no recovery from the column.[3]

  • Peak Tailing: The chromatogram may show broad, tailing peaks, which significantly reduces the separation efficiency and purity of the collected fractions.[4]

  • Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[3][5] Although primary bromides are generally stable, the combination of the amine and the heterocyclic ring system could be susceptible under certain conditions.[6][7]

Q2: How do I select an appropriate solvent system (mobile phase) for the purification?

A2: Selecting the right mobile phase is critical for a successful separation.[8] The choice depends on the polarity of your compound and the impurities present.[9] For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.[10]

A systematic approach to mobile phase selection involves:

  • Solubility Check: First, determine what common organic solvents your crude material dissolves in.[11]

  • Thin-Layer Chromatography (TLC): Use TLC to screen different solvent mixtures. The ideal solvent system will give your desired compound an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation on a column.

  • Polarity Adjustment: If your compound is not moving from the baseline in a non-polar system (e.g., 100% hexanes), gradually increase the proportion of the polar solvent (e.g., ethyl acetate) until the desired Rf is achieved.[5]

Q3: My compound is streaking badly on the TLC plate and tailing on the column. What can I do?

A3: Streaking and tailing of basic compounds like your amine on silica are classic signs of strong interaction with acidic silanol groups.[4] To counteract this, you can add a small amount of a basic modifier to your mobile phase.[2]

  • Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent is a very common and effective strategy. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your this compound to travel through the column with much-improved peak shape.[1]

  • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase, which serves a similar purpose.

Troubleshooting Guide: Specific Scenarios

Scenario 1: My compound won't elute from the column, even with a highly polar solvent system.

  • Question: I've tried running my column with a gradient up to 100% ethyl acetate, and even 10% methanol in DCM, but I'm not recovering my this compound. What's happening?

  • Answer & Solution: This is a classic case of irreversible adsorption due to the basicity of your amine. The acidic silica is holding onto your compound very tightly.

    • Immediate Action (Methanol Purge): Try flushing the column with 100% methanol. This is a very polar solvent and will often strip most compounds off the silica.[12] If this still doesn't work, add a small amount of triethylamine or ammonium hydroxide to the methanol.

    • Future Prevention:

      • Use a Basic Modifier: Always add a basic modifier like triethylamine (0.1-1%) to your eluent when purifying amines on silica gel.[2]

      • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Options include:

        • Deactivated Silica: You can deactivate the silica gel yourself by treating it with a base.[5]

        • Alumina (Basic): Basic alumina is a good alternative to silica for purifying basic compounds.

        • Amine-Functionalized Silica: These are commercially available and are excellent for purifying amines, often providing better results than simply adding a basic modifier to the mobile phase.[1]

Scenario 2: I'm getting poor separation between my product and a closely related impurity.

  • Question: My TLC shows two spots that are very close together. How can I improve the resolution on my column?

  • Answer & Solution: Improving the separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.[2]

    • Fine-Tune Your Mobile Phase:

      • Reduce Polarity: Try a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

      • Change Solvents: Sometimes, changing one of the solvents in your mobile phase can have a dramatic effect on selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Optimize Column Parameters:

      • Column Dimensions: Use a longer, narrower column for better resolution.

      • Flow Rate: A slower flow rate can sometimes improve separation.[13]

    • Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the interaction of your compounds with the stationary phase may be too similar. Trying a different stationary phase, such as an amine-functionalized or cyano-functionalized column, can alter the selectivity and improve the separation.[14]

Scenario 3: I suspect my compound is decomposing on the column.

  • Question: I'm seeing new, colored spots on my TLC plates of the collected fractions that weren't in my crude material. Is my compound breaking down?

  • Answer & Solution: It's possible that your compound is degrading on the acidic silica gel.

    • Confirming Degradation (2D TLC): You can test for on-plate degradation using a 2D TLC.

      • Spot your crude material in one corner of a square TLC plate.

      • Run the TLC in your chosen solvent system.

      • Dry the plate completely, then turn it 90 degrees and run it again in the same solvent system.

      • If your compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[3][5]

    • Solutions:

      • Work Quickly: Minimize the time your compound spends on the column.

      • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned in Scenario 1, using a less acidic stationary phase like basic alumina or amine-functionalized silica is the best way to prevent acid-catalyzed degradation.[3]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Column Chromatography of this compound
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Must be used with a basic modifier.
Alternative Stationary Phases Basic Alumina, Amine-functionalized SilicaRecommended if significant tailing or degradation occurs with standard silica.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/MethanolStart with a low polarity and gradually increase.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Crucial for preventing peak tailing and strong adsorption of the amine.[2]
Loading Technique Dry LoadingRecommended for better resolution, especially if the compound has poor solubility in the initial eluent.[15]
Column Dimensions ~50:1 to 100:1 ratio of silica to crude material (by weight)A higher ratio provides better separation.

Experimental Workflow

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ~0.2-0.4) Pack 2. Pack Column (Slurry Pack) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Mobile Phase (+ 0.5% TEA) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Poor Separation? Adjust Polarity Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Evaporate->Pack Low Yield? Use Alumina/Amine-Silica

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol: Dry Loading and Column Elution
  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This is your "dry-loaded" sample.[15]

  • Column Packing:

    • Prepare your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).

    • Pack your column with silica gel using the "slurry method" for the best results.

    • Allow the silica to settle into a uniform bed, and drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading the Column:

    • Carefully add your dry-loaded sample powder to the top of the packed silica gel, creating a thin, even layer.

    • Gently add a small layer of sand on top of your sample to prevent disturbance when adding more solvent.[15]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column and apply gentle pressure to begin the elution.

    • Collect fractions in an array of test tubes.

    • Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Analysis and Product Isolation:

    • Once the desired compound has fully eluted, analyze all fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent from the combined fractions under reduced pressure to yield your purified this compound.

References

Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-8-nitroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. 5-Bromo-8-nitroisoquinoline is a key intermediate in the synthesis of a variety of pharmacologically active compounds, valued for its versatile functional groups which allow for further molecular elaboration through transition-metal couplings, Grignard reactions, and transformations of the nitro group.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Section 1: Synthetic Strategy & Core Challenges

The most common and scalable approach to 5-bromo-8-nitroisoquinoline is a one-pot electrophilic aromatic substitution sequence starting from isoquinoline. This typically involves bromination followed by nitration in a strong acid medium like concentrated sulfuric acid.[1][2]

Typical Synthetic Pathway:

cluster_0 One-Pot Synthesis in H₂SO₄ Isoquinoline Isoquinoline Step1 5-Bromoisoquinoline (in situ) Isoquinoline->Step1  NBS, H₂SO₄  (-25°C to -18°C) Step2 5-Bromo-8-nitroisoquinoline Step1->Step2  KNO₃, H₂SO₄  (-10°C to RT)

Caption: One-pot synthesis of 5-bromo-8-nitroisoquinoline.

The primary challenges in this synthesis revolve around controlling regioselectivity and managing reaction conditions to maximize yield and purity. Under acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the entire heterocyclic system towards electrophilic attack, but substitution is still favored on the benzenoid ring, primarily at the C5 and C8 positions.[3]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Part A: Issues During Bromination

Q1: My final product is contaminated with an isomeric impurity that is difficult to remove. What is it and how can I avoid it?

A1: The most common and problematic impurity is 8-bromoisoquinoline .[1] Its formation is highly dependent on the reaction temperature.

  • Causality: Electrophilic bromination of isoquinoline in sulfuric acid can occur at both the C5 and C8 positions. However, the formation of 5-bromoisoquinoline is kinetically favored at very low temperatures. As the temperature rises, the selectivity decreases, and the amount of the thermodynamically competitive 8-bromo isomer increases. This isomer is particularly difficult to separate from the desired 5-bromo intermediate and the final 5-bromo-8-nitroisoquinoline product due to similar polarities.[1]

  • Solution & Protocol:

    • Strict Temperature Control: Maintain the reaction temperature meticulously between -26°C and -22°C during the addition of N-bromosuccinimide (NBS).[1] Use a dry ice/acetone bath for reliable cooling.

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. This prevents localized temperature increases upon addition of the brominating agent and ensures homogeneity.[1]

    • Slow Reagent Addition: Add the NBS in small portions over an extended period to keep the internal temperature stable.[1]

Q2: The bromination reaction is sluggish or does not go to completion, leaving unreacted isoquinoline.

A2: This issue often points to problems with the reagents or reaction setup.

  • Causality: Incomplete dissolution of isoquinoline in the sulfuric acid before cooling can lead to a heterogeneous mixture and poor reactivity. Additionally, the potency of the brominating agent, N-bromosuccinimide (NBS), is critical. Old or improperly stored NBS can degrade, reducing its effectiveness.

  • Solutions:

    • Ensure Complete Dissolution: Before cooling the sulfuric acid solution, make sure the isoquinoline is fully dissolved.[1]

    • Use High-Quality NBS: Use a fresh bottle of NBS or one that has been stored in a desiccator away from light.

    • Check Stoichiometry: While a slight excess of NBS (approx. 1.1 equivalents) is recommended, ensure your calculations are correct for the scale of your reaction.[1]

Part B: Issues During Nitration

Q3: My overall yield is low after the nitration step. What are the likely causes?

A3: Low yields in the nitration step can result from suboptimal temperature control or inefficient work-up.

  • Causality: The nitration of the in situ generated 5-bromoisoquinoline is an exothermic process. Adding the potassium nitrate (KNO₃) too quickly or at too high a temperature can lead to side reactions and degradation of the product. During work-up, the product precipitates upon quenching with ice water; inefficient filtration or premature extraction can lead to loss of material.

  • Solutions:

    • Controlled Nitrating Agent Addition: After the bromination is complete, add the potassium nitrate portion-wise, ensuring the internal temperature does not rise above -10°C.[1]

    • Sufficient Reaction Time: Allow the reaction to stir and slowly warm to room temperature overnight to ensure the nitration goes to completion.[1]

    • Effective Work-up:

      • Pour the reaction mixture carefully onto a large amount of crushed ice to keep the temperature low during quenching.[4]

      • Adjust the pH of the resulting slurry to 8-10 with concentrated ammonium hydroxide to precipitate the product fully before filtration.[4]

      • Wash the collected solid thoroughly with water to remove inorganic salts.

Part C: Issues During Purification

Q4: I'm struggling to achieve high purity (>99%) of the final 5-bromo-8-nitroisoquinoline. What are the best purification methods?

A4: Achieving high purity often requires a combination of recrystallization and/or column chromatography.

  • Causality: The crude product can contain residual starting materials, isomeric byproducts (like 5-bromo-x-nitroisoquinoline), and di-substituted products. The choice of purification method depends on the nature and quantity of these impurities.

  • Recommended Protocols:

    • Recrystallization (for moderately pure crude): This is the most scalable and often preferred method. A mixture of heptane and toluene is highly effective.[1][2] The crude material is suspended in the solvent mixture, heated to reflux, filtered while hot (e.g., through Celite) to remove insoluble impurities, and then allowed to cool slowly to promote the formation of well-defined crystals.[1][2]

    • Silica Gel Chromatography (for complex mixtures): If recrystallization fails to remove impurities, column chromatography is necessary.

      • Eluent System: A gradient of dichloromethane/diethyl ether (from 9:1 to 6:1) is reported to be effective.[1]

      • Loading: Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorbed onto a small amount of silica before loading onto the column.

Purification MethodSolvent SystemKey AdvantageReference
Recrystallization Heptane/TolueneHighly scalable, cost-effective[1],[2]
Column Chromatography Dichloromethane/Diethyl Ether (gradient)Excellent for removing close-spotting isomers[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: Is it better to nitrate first and then brominate?

A1: The bromination-then-nitration sequence is generally preferred and more established. Nitration of isoquinoline itself produces a mixture of 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).[5] Brominating this mixture would lead to a more complex product distribution that would be challenging to separate. The one-pot procedure starting with bromination is efficient and avoids the isolation of intermediates.[1]

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves several hazardous materials and conditions.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always add reagents to acid, not the other way around. The nitrating mixture (H₂SO₄/KNO₃) is a powerful oxidizing agent. All additions should be done slowly in an ice bath and behind a blast shield.

  • Low Temperatures: Handling dry ice and acetone requires cryogenic gloves and proper ventilation.

  • Quenching: The quenching of the large volume of concentrated acid on ice is highly exothermic. This must be done slowly, with efficient stirring, and in a vessel large enough to accommodate potential splashing.

Q3: What are the expected analytical data for pure 5-bromo-8-nitroisoquinoline?

A3: Characterization is crucial to confirm the identity and purity of your product.

  • Melting Point: 139-141 °C.[1]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.84 (d, 1H), 8.35 (AB, 1H), 8.33 (d, 1H), 8.12 (dd, 1H).[1]

  • TLC: Rf = 0.57 (9:1 dichloromethane/ethyl acetate).[1]

cluster_0 Troubleshooting Workflow start Start Synthesis check_purity Check Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield No end_product Pure Product check_purity->end_product Yes isomeric_impurity Isomeric Impurity? low_yield->isomeric_impurity No ts_reagents Troubleshoot: - Reagent Quality (NBS) - Work-up pH (8-10) - Complete Dissolution low_yield->ts_reagents Yes ts_temp Troubleshoot: - Check Temp Control (-26°C) - Ensure Vigorous Stirring isomeric_impurity->ts_temp Yes purify Purification Strategy: - Recrystallize (Heptane/Toluene) - Column Chromatography isomeric_impurity->purify No ts_temp->start ts_reagents->start purify->check_purity

References

Technical Support Center: Synthesis and Purification of 8-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 8-bromoisoquinoline. Isomeric purity is critical for downstream applications, and this document provides in-depth troubleshooting, validated protocols, and the mechanistic reasoning behind our recommendations to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs): Understanding and Preventing Isomer Formation

This section addresses the fundamental challenges of synthesizing 8-bromoisoquinoline and provides strategic solutions.

Q1: Why is the direct bromination of isoquinoline a poor method for producing pure 8-bromoisoquinoline?

A: Direct electrophilic bromination of isoquinoline is notoriously non-selective and generally favors substitution at the C-5 position. The isoquinoline ring system, when protonated under strong acidic conditions (a prerequisite for bromination), directs electrophiles primarily to the 5- and 8-positions. However, the 5-position is kinetically and electronically favored, leading to 5-bromoisoquinoline as the major product, with the desired 8-bromo isomer forming in much smaller quantities.[1][2][3] Attempting to force the reaction often leads to the formation of di- and tri-brominated byproducts, such as 5,8-dibromoisoquinoline, further complicating purification.[2][4]

Q2: What reaction parameters influence the 5-bromo vs. 8-bromo isomer ratio during direct bromination?

A: While direct bromination is not ideal, several factors can be tuned to influence the isomer ratio. The key is controlling the reaction environment to subtly alter the electronic properties of the isoquinolinium intermediate.

  • Acidity of the Medium: The selectivity for the 8-position can be increased by using highly acidic solvents.[4][5] The stronger the acid, the more the equilibrium shifts towards the protonated species that favors 8-substitution, although the 5-isomer typically remains the major product.

  • Temperature: Lower temperatures are crucial for maximizing selectivity. Bromination should be conducted at temperatures between -30°C and -15°C to suppress the formation of the 8-bromo isomer and minimize side reactions.[3][4][5]

  • Brominating Agent: The choice of brominating agent impacts both reactivity and selectivity. N-Bromosuccinimide (NBS) is commonly used, but other reagents like N,N'-dibromoisocyanuric acid (DBI) have also been employed, with varying results depending on the acid used.[1]

Table 1: Influence of Reaction Conditions on Isoquinoline Bromination

Brominating AgentAcid SolventTemperaturePrimary ProductKey ObservationSource
NBSConcentrated H₂SO₄-15°C to 0°C5-BromoisoquinolineGood selectivity for the 5-position.[1][3][1][3]
DBITrifluoromethanesulfonic Acid (CF₃SO₃H)Room Temp.5-BromoisoquinolineHigh regioselectivity for the 5-position.[1][1]
NBSVarious Strong Acids-30°C to -15°C5-Bromoisoquinoline8-selectivity increases with the acidity of the solvent.[4][5][4][5]
Q3: What is the most reliable strategy for synthesizing high-purity 8-bromoisoquinoline?

A: To avoid the issue of isomer formation entirely, the most robust strategy is to build the isoquinoline ring from a starting material that already contains the bromine atom at the desired position. The Pomeranz-Fritsch reaction is exceptionally well-suited for this purpose.[6][7][8][9][10] This method involves the acid-catalyzed cyclization of a Schiff base formed from a pre-brominated benzaldehyde and an aminoacetal.

By starting with 2-bromobenzaldehyde , the bromine is locked into the correct position, and the subsequent ring-closing reaction forms the isoquinoline core, yielding only the 8-bromo isomer.[11][12] This approach offers complete regiocontrol, eliminating the need for challenging isomeric separations.

Synthesis_Strategy_Decision start Goal: Synthesize 8-Bromoisoquinoline direct_brom Option 1: Direct Bromination of Isoquinoline start->direct_brom regio_synth Option 2: Regiocontrolled Synthesis start->regio_synth direct_brom_outcome Result: Mixture of 5- and 8-isomers. Requires difficult purification. direct_brom->direct_brom_outcome Leads to regio_synth_outcome Result: High-purity 8-isomer. No isomeric separation needed. regio_synth->regio_synth_outcome Leads to recommendation Recommendation: Use Regiocontrolled Synthesis (e.g., Pomeranz-Fritsch) regio_synth->recommendation Recommended Path

Caption: Decision workflow for synthesizing 8-bromoisoquinoline.

Troubleshooting Guide: Common Experimental Issues

Q4: I performed a direct bromination and now have an inseparable mixture of 5- and 8-bromoisoquinolines. What should I do?

A: Separating these positional isomers is challenging due to their similar polarities.[13] If resynthesis is not an option, you must turn to advanced purification techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating closely related isomers.[14][15] A reverse-phase column (e.g., C18) with a carefully optimized mobile phase of acetonitrile and water with an acid modifier (formic acid for MS compatibility) can often resolve the two peaks.[14][16]

  • Fractional Recrystallization: This classical technique can sometimes be effective but is often tedious. It relies on slight differences in the solubility of the isomers in a particular solvent system. You may need to screen various solvents (e.g., heptane, toluene, ethanol/water mixtures) and perform multiple recrystallization cycles.[5][17][18]

  • Advanced Column Chromatography: Standard silica gel chromatography may fail. Consider using a high-resolution silica gel or switching to a different stationary phase like alumina.[13] Employing a very shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane) is critical.

Q5: My Pomeranz-Fritsch reaction for 8-bromoisoquinoline is giving a very low yield. How can I optimize it?

A: Low yields in the Pomeranz-Fritsch synthesis are a known issue, often due to the harsh acidic conditions required for cyclization.[9]

  • Check Schiff Base Formation: First, ensure the initial condensation of 2-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal to form the Schiff base has gone to completion. This step is typically done by heating in a solvent like toluene with azeotropic removal of water.[12]

  • Optimize Cyclization Conditions: The cyclization step is the most critical. While concentrated sulfuric acid is traditional, other strong Lewis acids like aluminum chloride or polyphosphoric acid (PPA) can be more effective.[12][19][20] You may need to screen different acids and reaction temperatures (from 45°C to reflux) to find the optimal conditions for your specific substrate.

  • Purity of Starting Materials: Ensure your 2-bromobenzaldehyde is free of the corresponding benzoic acid, as this can interfere with the reaction. The aminoacetal should be freshly distilled if possible.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of 8-Bromoisoquinoline via Pomeranz-Fritsch Reaction

This protocol is adapted from established procedures for the Pomeranz-Fritsch synthesis.[11][12]

Step 1: Schiff Base Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-bromobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.0 eq), and toluene (approx. 0.5 M concentration).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The crude Schiff base is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude Schiff base from Step 1 in dichloromethane (DCM) (approx. 0.2 M).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly and carefully add anhydrous aluminum chloride (AlCl₃) (3.3 eq) portion-wise, keeping the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and warm the mixture to 45°C.

  • Stir at 45°C for 2-3 hours, monitoring the reaction progress by TLC (e.g., 8:2 hexane/ethyl acetate).

  • Upon completion, cool the reaction back to 0°C and slowly quench by pouring it into ice water.

  • Make the aqueous layer basic (pH > 8) by the slow addition of 10% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-bromoisoquinoline.

Pomeranz_Fritsch_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization A 2-Bromobenzaldehyde + Aminoacetaldehyde Dimethyl Acetal B Schiff Base (Benzalaminoacetal) A->B Toluene, Reflux (-H₂O) C Schiff Base D Activated Intermediate (e.g., Nitrilium Ion) C->D Strong Acid (AlCl₃) -ROH E Intramolecular Electrophilic Aromatic Substitution D->E Ring Closure F 8-Bromoisoquinoline E->F Aromatization -ROH

Caption: Mechanism of the Pomeranz-Fritsch synthesis for 8-bromoisoquinoline.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guide for purifying crude 8-bromoisoquinoline from non-isomeric impurities.[13][21]

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the 8-bromoisoquinoline spot.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, applying gentle pressure. Collect fractions and monitor the elution by TLC.

  • Gradient (Optional): If needed, gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% ethyl acetate in hexane) to elute the product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield purified 8-bromoisoquinoline.

Purification_Workflow start Crude Product (Isomeric Mixture) tlc 1. TLC Analysis (Optimize Solvent System) start->tlc column_prep 2. Column Preparation (Pack Silica Gel) tlc->column_prep load 3. Load Sample column_prep->load elute 4. Elute with Solvent (Collect Fractions) load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap product Pure 8-Bromoisoquinoline evap->product

Caption: Workflow for purification of 8-bromoisoquinoline via column chromatography.

References

Technical Support Center: Troubleshooting Poor Separation of Amines on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered researchers struggling with the purification of amines. These basic compounds are notoriously challenging on standard silica gel due to their fundamental chemical properties. This guide is structured to address the most common issues in a direct question-and-answer format, providing not just the "how" but the critical "why" behind each troubleshooting step. Our goal is to empower you with the knowledge to achieve clean, efficient separations.

Frequently Asked Questions (FAQs)

The Core Problem: Peak Tailing and Streaking

Q1: What is the primary cause of peak tailing and streaking when running amines on a silica gel column?

The most common reason for poor peak shape is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] Silica gel is slightly acidic (pKa ≈ 5), which is strong enough to protonate basic amines.[3] This creates a charged ammonium salt that binds ionically and very strongly to the negatively charged silanate groups (Si-O⁻) on the silica surface.[2][4] This strong, often irreversible, interaction prevents the amine from moving smoothly with the mobile phase, leading to significant tailing (asymmetrical peaks) or streaking on a TLC plate.[1][5]

cluster_Silica Silica Gel Surface cluster_Amine Amine Analyte Silanol Acidic Silanol (Si-OH) Silanate Deprotonated Silanate (Si-O⁻) Silanol->Silanate Equilibrium Amine Free Base Amine (R-NH₂) Silanol->Amine Amine->Silanol Proton Transfer Ammonium Protonated Amine (R-NH₃⁺) Amine->Ammonium Protonation Ammonium->Silanate Strong Ionic Binding (Causes Tailing) Start Poor Amine Separation (Tailing, Streaking) Q1 Is the amine stable to basic conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Strategy 1: Add Basic Modifier to Mobile Phase (e.g., 1% TEA or NH₄OH) A1_Yes->Sol1 Sol2 Strategy 2: Use an Alternative Stationary Phase A1_No->Sol2 Sol1->A1_No If ineffective Sol3 Strategy 3: Consider Reversed-Phase (C18) with high pH mobile phase Sol2->Sol3 OR Sub_Sol2 Amine-Functionalized Silica (NH-Silica) OR Basic/Neutral Alumina Sol2->Sub_Sol2

References

Technical Support Center: Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing substituted isoquinoline frameworks. The synthesis of these vital heterocyclic scaffolds, while powerful, is often accompanied by challenging side reactions that can impact yield, purity, and scalability.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Here, we address the common pitfalls encountered in the workhorse reactions of isoquinoline synthesis—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—offering solutions grounded in both established chemical principles and practical laboratory experience.

General Troubleshooting & FAQs

This section addresses overarching issues that can affect any of the subsequent synthetic routes.

Q1: My reaction is sluggish and giving low yields, but I don't see any obvious side products on my TLC plate. What should I check first?

A1: Before suspecting complex side reactions, always return to the fundamentals:

  • Starting Material Purity: Impurities in your starting β-arylethylamine or aldehyde can inhibit catalysts or introduce competing reaction pathways. Verify the purity of your starting materials by NMR and/or LC-MS.

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for reactions employing moisture-sensitive Lewis acids like POCl₃ or Tf₂O.[1][2] Residual water can quench the reagents and halt the reaction.

  • Reagent Potency: Dehydrating agents and catalysts can degrade over time. Use freshly opened or properly stored reagents. For instance, a partially hydrolyzed bottle of phosphorus oxychloride will be significantly less effective.

Q2: How critical is the electronic nature of the aromatic ring?

A2: It is extremely critical. All major isoquinoline syntheses are examples of intramolecular electrophilic aromatic substitution.[1][3]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aromatic ring activate it, making the electrophilic cyclization step faster and more efficient. Reactions on activated rings often proceed under milder conditions.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making cyclization difficult. For these substrates, much harsher conditions are required, which in turn can promote side reactions and decomposition.[3]

Troubleshooting the Bischler-Napieralski Reaction

This reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines using a condensing agent.[5] It is a robust method but is sensitive to reaction conditions.

Common Issues & Solutions

Q1: My reaction is incomplete, and I'm recovering a lot of the starting amide. How can I drive the reaction to completion?

A1: This is a common issue related to insufficient activation of the amide carbonyl. The choice and amount of the condensing agent are paramount.

  • Mechanism Insight: The reaction proceeds by converting the amide oxygen into a good leaving group, which facilitates the formation of a highly electrophilic nitrilium ion intermediate that then undergoes cyclization.[1][6] If the condensing agent is too weak or used in insufficient quantity, this activation is inefficient.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the condensing agent (e.g., 1.5-3.0 equivalents of POCl₃).

    • Switch to a Stronger Agent: If POCl₃ is failing, consider more powerful dehydrating systems. For deactivated aromatic rings, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1] For sensitive substrates where high temperatures are detrimental, milder but highly effective reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at room temperature or below.[6]

    • Increase Temperature: The reaction is often performed at the reflux temperature of the solvent (e.g., toluene, acetonitrile, or neat POCl₃).[2] If the reaction is sluggish, switching to a higher-boiling solvent like xylene may be beneficial.

Q2: I'm observing a significant byproduct that I suspect is a styrene derivative. What is causing this and how can I prevent it?

A2: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski synthesis and is strong evidence for the nitrilium ion intermediate.[2][6]

  • Mechanism Insight: The nitrilium ion intermediate can undergo a competing elimination reaction known as a retro-Ritter reaction, especially when the resulting styrene is highly conjugated.[3][6] This pathway is favored by high temperatures and certain structural features in the substrate.

    G cluster_main Desired Cyclization Path cluster_side Side Reaction Path Nitrile_Ion Nitrilium Ion Intermediate Cyclized Cyclized Intermediate Nitrile_Ion->Cyclized Electrophilic Aromatic Substitution Styrene Styrene Byproduct Nitrile_Ion->Styrene Retro-Ritter Elimination (Side Reaction) Product 3,4-Dihydroisoquinoline (Product) Cyclized->Product Rearomatization

    Caption: Competing pathways for the nitrilium ion intermediate.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, use milder conditions. The Tf₂O/2-chloropyridine method is an excellent alternative as it often proceeds at lower temperatures, disfavoring the elimination pathway.[6]

    • Use Nitrile as a Solvent: Le Châtelier's principle can be applied here. Using a nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the retro-Ritter products.[3][6]

    • Alternative Chemistry: Larsen et al. have shown that using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thereby preventing the retro-Ritter side reaction.[6]

Data Summary: Choice of Condensing Agent
Condensing AgentTypical ConditionsAdvantagesCommon Side Reactions/Issues
POCl₃ Reflux in Toluene/AcetonitrileCost-effective, widely usedIncomplete reaction, requires heat
P₂O₅ / POCl₃ Refluxing POCl₃Highly effective for deactivated ringsHarsh conditions, potential charring
Tf₂O / 2-Cl-Pyridine CH₂Cl₂, 0°C to RTVery mild, high yields, fastExpensive, moisture-sensitive
Polyphosphoric Acid (PPA) 100-150 °CStrong dehydrating agentHigh temperatures, difficult workup

Troubleshooting the Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][7] It is a cornerstone of alkaloid synthesis.

Common Issues & Solutions

Q1: My Pictet-Spengler reaction is giving a poor yield, and my starting materials are being consumed slowly.

A1: This issue typically points to two factors: the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate iminium ion.

  • Mechanism Insight: The reaction proceeds via the formation of an imine (or Schiff base), which is then protonated to form an electrophilic iminium ion.[7] This ion is attacked by the electron-rich aromatic ring to close the new ring. If either the ring is not nucleophilic enough or the iminium ion is not electrophilic enough, the reaction will stall.

    G Start β-Arylethylamine + Aldehyde Imine Imine Intermediate Start->Imine Condensation (-H₂O) Iminium Iminium Ion (Key Electrophile) Imine->Iminium Acid Catalysis (H⁺) Cyclized Spirocyclic Intermediate Iminium->Cyclized Rate-Limiting Cyclization Step Product Tetrahydroisoquinoline Cyclized->Product Rearomatization

    Caption: Key intermediates in the Pictet-Spengler reaction.

  • Troubleshooting Steps:

    • pH Control: Acidic conditions are generally required to form the iminium ion.[8] However, excessively strong acid can protonate the catalyst or the starting amine, inhibiting the reaction. Experiment with different Brønsted acids (e.g., TFA, HCl, benzoic acid) or Lewis acids.

    • Aprotic Solvents: While traditional protocols use protic solvents, aprotic media like dichloromethane or toluene can sometimes give superior yields by better stabilizing the iminium ion.[8]

    • N-Acyliminium Ion Variant: For very challenging substrates, you can intentionally form a more potent electrophile. Acylating the intermediate imine (e.g., with an acid chloride or anhydride) generates an N-acyliminium ion, which is a much stronger electrophile and will cyclize onto even less activated aromatic rings under mild conditions.[7] The synthesis of Tadalafil utilizes this powerful variant.[7]

Q2: I am synthesizing a chiral tetrahydroisoquinoline, but I'm getting a mixture of diastereomers. How can I control the stereochemistry?

A2: Achieving diastereocontrol is a critical challenge when a new stereocenter is formed at the C-1 position. The cis/trans selectivity is highly dependent on reaction conditions.

  • Mechanism Insight: When using a chiral starting material like L-tryptophan, the cyclization can lead to either a cis or trans product relative to the existing substituent at C-3. The cis product is often the kinetically favored isomer, formed at lower temperatures, while the trans product is the thermodynamically more stable isomer and is favored by higher temperatures or longer reaction times that allow for equilibration.[7]

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control:

      • To favor the kinetic (cis) product , run the reaction at lower temperatures (e.g., -78 °C to 0 °C).[9]

      • To favor the thermodynamic (trans) product , run the reaction at higher temperatures (reflux) or allow the reaction mixture to stir for an extended period after initial formation to allow for epimerization.[9]

    • Solvent Choice: The choice of solvent can influence the diastereomeric ratio. For example, in the synthesis of a Cialis™ precursor, performing the reaction in acetonitrile or nitromethane significantly favored the cis product due to the lower solubility of the cis-hydrochloride salt, effectively shifting the equilibrium via crystallization-induced diastereomer transformation.[9]

    • Asymmetric Catalysis: For non-chiral starting materials, employ a chiral catalyst. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used successfully to catalyze enantioselective Pictet-Spengler reactions.[10][11]

Protocol: Diastereoselective Pictet-Spengler Reaction (Kinetic Control)

This protocol is adapted for favoring the kinetically controlled cis-diastereomer.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 equiv) and an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Aldehyde Addition: Slowly add a solution of the aldehyde (1.1 equiv) in the same solvent to the cooled amine solution. Stir for 30 minutes to allow for imine formation.

  • Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise, maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.

  • Workup: Quench the reaction by adding a cold saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product quickly via flash column chromatography.

Troubleshooting the Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via a benzalaminoacetal intermediate.[12] It is notorious for its reliance on harsh acidic conditions for the final cyclization step.

Common Issues & Solutions

Q1: The final cyclization step is failing. I'm isolating the benzalaminoacetal intermediate or observing decomposition.

A1: This is the most common failure mode of the Pomeranz-Fritsch reaction and is directly related to the harshness of the required conditions.

  • Mechanism Insight: The reaction involves two key stages: formation of the benzalaminoacetal, followed by a double cyclization/elimination sequence promoted by strong acid.[13] The traditional use of concentrated sulfuric acid can easily lead to charring and other side reactions, especially with sensitive substrates.[14][15]

  • Troubleshooting Steps:

    • Acid Choice: While 70-95% sulfuric acid is classic, other strong acids can be used. Polyphosphoric acid (PPA) is a common alternative that can sometimes give better results.

    • Modified Procedures: The harshness of the classical conditions has led to several important modifications.

      • Bobbitt Modification: This involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization. The resulting amine cyclizes under milder conditions to yield a tetrahydroisoquinoline, which can then be oxidized to the desired isoquinoline.[14]

      • Jackson Modification: This involves using a N-tosylated amine, which can facilitate cyclization under different conditions.[13]

    • Modern Alternatives: Consider moving away from the classical conditions entirely. Lewis acids such as trifluoroacetic anhydride or lanthanide triflates have been successfully used to promote the cyclization under significantly milder conditions.[12]

Q2: My reaction is producing the wrong regioisomer of the isoquinoline.

A2: Regioselectivity is a known challenge in the Pomeranz-Fritsch reaction, particularly with substituted benzaldehydes.

  • Mechanism Insight: The cyclization is an electrophilic aromatic substitution. The position of attack is governed by the electronic and steric effects of the substituents on the benzene ring. While typically cyclization occurs para to an activating group, unexpected isomers can sometimes form, a phenomenon known as the "Pomeranz-Fritsch isoquinoline paradox."

  • Troubleshooting Steps:

    • Substrate Design: Carefully consider the substitution pattern of your starting benzaldehyde. Strong ortho/para-directing groups will more reliably direct the cyclization to the desired position.

    • Blocking Groups: In some cases, a temporary blocking group can be installed on the aromatic ring to prevent cyclization at an undesired position. The blocking group can be removed after the isoquinoline core has been formed.

    • Alternative Synthesis: If regiocontrol remains elusive, it may be more efficient to switch to a different synthetic strategy (e.g., Bischler-Napieralski or a palladium-catalyzed coupling approach) where the regiochemistry is more definitively controlled by the starting materials.

References

Validation & Comparative

comparative analysis of 5-Bromoisoquinolin-3-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 5-Bromoisoquinolin-3-amine and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, this compound has emerged as a significant pharmacophore, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparative analysis of this compound and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The Significance of the this compound Scaffold

The unique arrangement of a bromine atom at the C5 position and an amino group at the C3 position of the isoquinoline ring system imparts a distinct electronic and steric profile to this compound. This specific substitution pattern has proven to be crucial for its interaction with various biological targets, most notably protein kinases. The bromine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.[3] The 3-amino group provides a key hydrogen bond donor functionality, often crucial for anchoring the molecule within the ATP-binding pocket of kinases.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a compound class is a critical factor in its development. Several synthetic routes to this compound and its analogs have been reported, often starting from readily available brominated isoquinolines. A common precursor, 5-bromoisoquinoline, can be synthesized by the electrophilic bromination of isoquinoline using agents like N-bromosuccinimide (NBS) in sulfuric acid.[4][5][6] Careful temperature control is crucial to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[4]

A subsequent key step is the introduction of the 3-amino group. While direct amination can be challenging, a common strategy involves the synthesis of a 3-bromo-5-bromoisoquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed amination reaction to introduce the amine functionality.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for generating analogs of this compound by introducing aryl or heteroaryl substituents.[7]

  • Reaction Setup: In a reaction vessel, combine 3-bromo-5-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium phosphate (2.2 mmol).[8]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[8] Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Workup and Purification: Once the reaction is complete, cool the mixture and perform an extractive workup with an organic solvent like ethyl acetate and water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired analog.

The choice of catalyst, base, and solvent is critical for reaction efficiency and can be optimized for different substrates.

Comparative Analysis of Biological Activity: Kinase Inhibition

This compound and its analogs have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

CompoundTarget Kinase(s)IC50 (nM)Key Structural Features & Insights
This compound VariesVariesCore scaffold with potential for broad kinase inhibition.
Analog A (4-Alkyl substituted) Haspin>10,000Introduction of an alkyl group at the 4-position can alter the kinase inhibition profile.[9]
Analog B (8-Bromo substituted) Haspin>10,000The presence of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition.[9]
Analog C (N-Aryl substituted) VariousVariesN-arylation of the 3-amino group can modulate potency and selectivity.
Analog D (7-Alkoxy substituted) VariousVariesA bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.[10]

Table 1: Comparative in vitro kinase inhibitory activity of this compound and selected conceptual analogs. IC50 values represent the half-maximal inhibitory concentration.

The data illustrates that modifications at various positions of the this compound scaffold can significantly impact kinase inhibitory activity and selectivity.

Causality Behind Experimental Choices: The selection of kinases for screening is often based on the therapeutic target of interest. Standardized in vitro kinase assays, such as luminescence-based assays that measure ADP production, are employed to ensure data reliability and comparability.[11] The concentration of ATP used in these assays is a critical parameter, as it can influence the apparent IC50 values of ATP-competitive inhibitors.[12]

Structure-Activity Relationship (SAR) Insights

The analysis of various analogs allows for the development of a structure-activity relationship (SAR) model for this class of compounds.[13]

SAR_Model cluster_0 Core Scaffold cluster_1 Modifications & Effects cluster_2 C3-Amino Group cluster_3 C5-Bromo Group cluster_4 Isoquinoline Ring Core This compound N_Sub N-Substitution (e.g., Aryl, Alkyl) Core->N_Sub Modification Br_Sub Halogen Bonding & Lipophilicity Core->Br_Sub Key Feature Ring_Sub Ring Substitution (e.g., C4, C7, C8) Core->Ring_Sub Modification N_Sub_Effect Modulates Potency & Selectivity N_Sub->N_Sub_Effect Br_Sub_Effect Influences Target Engagement & Physicochemical Properties Br_Sub->Br_Sub_Effect Ring_Sub_Effect Fine-tunes Activity & Selectivity Ring_Sub->Ring_Sub_Effect

Figure 1: Structure-Activity Relationship (SAR) model for this compound analogs.

This diagram highlights key modification points on the scaffold. The 3-amino group is a crucial site for introducing diversity to alter potency and selectivity. The 5-bromo group is important for target engagement and can be modified to modulate physicochemical properties. Substitutions on the isoquinoline ring itself, such as at the C4, C7, and C8 positions, allow for fine-tuning of the compound's biological profile.

Experimental Workflow for Cellular Activity Assessment

Evaluating the efficacy of these compounds in a cellular context is a critical step in the drug discovery process.

Cellular_Assay_Workflow start Compound Synthesis & Characterization cell_culture Cell Line Selection & Culture start->cell_culture treatment Dose-Response Treatment cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, SRB) treatment->viability_assay target_engagement Target Engagement Assay (e.g., Western Blot for Phospho-protein) treatment->target_engagement data_analysis IC50/EC50 Determination viability_assay->data_analysis target_engagement->data_analysis sar_development SAR Analysis & Lead Optimization data_analysis->sar_development conclusion Identification of Lead Compound sar_development->conclusion

Figure 2: General workflow for assessing the cellular activity of kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a test compound against a specific protein kinase.[8][11]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[12] Prepare a master mix containing the kinase, the appropriate peptide substrate, and ATP in a kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, add the diluted test compound or control (DMSO for 100% activity). Initiate the kinase reaction by adding the master mix to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]

  • ADP Detection: Stop the reaction and add a detection reagent that converts the ADP produced to ATP, which then generates a luminescent signal.[11]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Conclusion and Future Directions

This compound is a valuable and adaptable scaffold for the design of kinase inhibitors. This guide has offered a comparative look at its synthesis, biological activity, and SAR alongside its analogs. Key insights include the critical roles of the 5-bromo and 3-amino groups, and the potential for optimizing potency and selectivity through modifications at various positions on the isoquinoline ring.

Future research will likely concentrate on creating more selective inhibitors by leveraging structural information of the target kinases. Additionally, exploring novel substitutions on the isoquinoline scaffold may lead to compounds with enhanced drug-like properties. The methodologies and principles detailed in this guide provide a strong foundation for scientists working to develop new and effective therapeutics based on the this compound framework.

References

The 5-Bromoisoquinolin-3-amine Scaffold: A Comparative Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] From anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory actions, the versatility of the isoquinoline framework is well-established.[1][3] This guide delves into the structure-activity relationships (SAR) of a particularly promising, yet underexplored, class of derivatives: those based on the 5-Bromoisoquinolin-3-amine scaffold. While direct, extensive SAR studies on this specific scaffold are emerging, we can extrapolate from closely related analogs to provide a predictive framework for drug discovery efforts.

This guide will objectively compare the performance of various substituted isoquinolines, providing supporting experimental data where available and offering a logical framework for the rational design of novel this compound derivatives.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a synthetically attractive starting point for the development of novel therapeutics. Its key features include:

  • The Isoquinoline Core: A bicyclic aromatic system that provides a rigid framework for the precise spatial orientation of functional groups, facilitating interactions with biological targets.

  • The 3-Amino Group: This functional group can act as a hydrogen bond donor and acceptor, and a key point for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[4][5]

  • The 5-Bromo Substituent: A versatile synthetic handle, the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[6] This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, to explore the chemical space around the core scaffold.[7][8][9]

Comparative Analysis of Substituted Isoquinoline Derivatives

To understand the potential of this compound derivatives, we will examine the SAR of related isoquinoline analogs. The following sections compare different substitution patterns and their impact on biological activity.

Substitutions at the 3-Position: A Gateway to Diverse Bioactivities

The 3-position of the isoquinoline ring is a critical site for modulating biological activity. Studies on various 3-substituted isoquinolines have revealed its importance in anticancer and anti-inflammatory applications.[2]

Table 1: Comparison of Biological Activities of 3-Substituted Isoquinoline Analogs

Compound ClassKey Substituent at Position 3Primary Biological ActivityExample IC50/EC50 ValuesReferences
3-AminoisoquinolinesAmino groupCNS DepressantNot specified[4]
3-BromoisoquinolinesBromo groupAnalgesic, Anti-inflammatoryNot specified[10]
3-Substituted IsoquinolinesVarious aryl and alkyl groupsAnticancerVaries with cell line and substituent[2][11]

Note: This table is illustrative and compiles data from different studies on related isoquinoline scaffolds.

The data suggests that the nature of the substituent at the 3-position is a key determinant of the pharmacological profile. For this compound derivatives, derivatization of the 3-amino group, for instance, through acylation or alkylation, could lead to compounds with enhanced potency and selectivity for specific targets.

The Influence of Substituents at Other Positions

While the 3-position is crucial, substitutions at other positions of the isoquinoline ring also play a significant role in defining the SAR.

  • Position 1: Introduction of substituents at the 1-position has been shown to be important for various activities. For example, 1-aminoisoquinoline derivatives have been synthesized and evaluated for their biological potential.[1]

  • Position 4: Substitution at the 4-position of the isoquinoline ring has been associated with prominent anti-malarial activity.[2]

  • Positions 6 and 7: Modifications at these positions, often with methoxy or hydroxy groups, are common in naturally occurring isoquinoline alkaloids and can influence activity. For instance, some 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against PDE4B and anti-inflammatory effects.[1]

Experimental Protocols for Synthesis and Evaluation

The following are detailed, step-by-step methodologies for the synthesis of a hypothetical this compound derivative and a common biological evaluation assay.

Synthesis of N-(5-bromoisoquinolin-3-yl)acetamide (A Hypothetical Derivative)

This protocol describes a potential acylation of the 3-amino group.

Workflow for the Synthesis of a Hypothetical Derivative

start This compound reagent Acetic Anhydride Pyridine (solvent) start->reagent React with reaction Stir at room temperature (2-4 hours) reagent->reaction workup Quench with water Extract with Ethyl Acetate reaction->workup purification Column Chromatography (Silica gel) workup->purification product N-(5-bromoisoquinolin-3-yl)acetamide purification->product

Caption: Synthetic workflow for the acylation of this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 mmol) in pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Add acetic anhydride (1.2 mmol) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(5-bromoisoquinolin-3-yl)acetamide.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for the MTT Assay

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Add varying concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Experimental workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Predictive Structure-Activity Relationships for this compound Derivatives

Based on the available literature for related isoquinoline scaffolds, we can propose the following hypothetical SAR trends for this compound derivatives. These should be considered as starting points for experimental validation.

Logical Relationship of SAR for this compound Derivatives

cluster_scaffold This compound Scaffold cluster_modifications Potential Modifications cluster_outcomes Predicted Biological Outcomes scaffold Core Structure mod_3_amino Derivatization of 3-Amino Group (e.g., amides, ureas) scaffold->mod_3_amino mod_5_bromo Substitution at 5-Position (via Suzuki, etc.) scaffold->mod_5_bromo mod_other Substitution at other positions (e.g., C1, C4, C6, C7) scaffold->mod_other outcome_potency Modulation of Potency mod_3_amino->outcome_potency outcome_selectivity Alteration of Selectivity mod_3_amino->outcome_selectivity mod_5_bromo->outcome_potency outcome_pk Improvement of PK Properties mod_5_bromo->outcome_pk mod_other->outcome_selectivity mod_other->outcome_pk

Caption: Predicted SAR for this compound derivatives.

  • Derivatization of the 3-Amino Group: Converting the 3-amino group into various amides, sulfonamides, or ureas is likely to have a significant impact on biological activity. The nature and size of the substituent could influence binding affinity and selectivity for the target protein.

  • Substitution at the 5-Position: Replacing the 5-bromo substituent with different aryl or heteroaryl groups via cross-coupling reactions can explore new binding pockets and improve pharmacokinetic properties such as solubility and metabolic stability.

  • Introduction of Small Substituents: The addition of small alkyl or electron-withdrawing/donating groups at other available positions on the isoquinoline ring could fine-tune the electronic properties and steric profile of the molecule, leading to enhanced activity and selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific class of compounds is limited, a comparative analysis of related isoquinoline derivatives provides a strong foundation for rational drug design. The synthetic tractability of this scaffold, with two distinct points for chemical modification, offers a rich opportunity for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of substitutions at the 3- and 5-positions to unlock the full therapeutic potential of this versatile scaffold.

References

Navigating the Terrain of Bromoquinoline Reactivity in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle through cross-coupling reactions is a critical strategy in the synthesis of novel drug candidates. Among the various haloquinolines, bromoquinolines offer a versatile entry point for molecular diversification. However, the reactivity of the C-Br bond is profoundly influenced by its position on the quinoline ring. This guide provides an in-depth comparative analysis of the reactivity of bromoquinoline isomers in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig. By understanding the interplay of electronic and steric factors, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved outcomes in drug discovery endeavors.

The Decisive Role of Bromine Placement: A Tale of Seven Isomers

The quinoline ring system is characterized by a non-uniform distribution of electron density. The pyridine ring is electron-deficient, while the benzene ring is comparatively electron-rich. This electronic landscape, coupled with steric considerations, dictates the propensity of a given bromoquinoline isomer to undergo oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.

Generally, the order of reactivity for bromoquinolines in palladium-catalyzed cross-coupling reactions is influenced by the electrophilicity of the carbon atom bearing the bromine. Positions activated by the electron-withdrawing nitrogen atom, such as C2 and C4, are expected to be more reactive. Conversely, positions on the carbocyclic ring (C5, C6, C7, C8) will have reactivities more akin to standard aryl bromides, with subtle differences arising from the overall electronic nature of the quinoline system. The 3-position represents a unique case, being part of the pyridine ring but not directly activated by the nitrogen in the same way as the α and γ positions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with the diverse electronic environments of the bromoquinoline isomers.

Comparative Reactivity and Experimental Data
Bromoquinoline IsomerTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Yield (%)Observations & Causality
2-Bromoquinoline Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-10085-95High reactivity due to the electron-deficient nature of the C2 position, facilitating oxidative addition. The proximity of the nitrogen atom can also play a role in stabilizing the transition state.
3-Bromoquinoline Pd(dppf)Cl₂, Pd(OAc)₂/XPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene90-11075-90Good reactivity, though generally requiring slightly more forcing conditions than the 2-isomer. The C3 position is less electron-deficient than C2.
4-Bromoquinoline Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄DMF, Dioxane/H₂O80-10080-95High reactivity, similar to the 2-isomer, due to the strong activation by the adjacent nitrogen atom.
5-Bromoquinoline Pd(dppf)Cl₂, Pd(OAc)₂/SPhosK₂CO₃, CsFToluene, Dioxane100-12070-85Reactivity is comparable to a standard aryl bromide. The position is electronically more neutral than those on the pyridine ring.
6-Bromoquinoline Pd(dppf)Cl₂, Pd(PPh₃)₄Na₂CO₃, K₂CO₃DME/H₂O, Toluene100-12070-85Similar to 5-bromoquinoline, its reactivity is governed by the electronics of the carbocyclic ring.
7-Bromoquinoline Pd(dppf)Cl₂, Pd(OAc)₂/RuPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene100-12065-80Generally shows slightly lower reactivity compared to the 5- and 6-isomers, potentially due to subtle electronic effects.
8-Bromoquinoline Pd(dppf)Cl₂, Pd(OAc)₂/XPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane100-12060-80The peri-interaction with the nitrogen atom at C1 can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst and thus requiring more carefully optimized conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below.

  • Reaction Setup: In a dry Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br (Quinoline-Pd(II)L2-Br) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Bromoquinoline) Transmetalation Complex R-Pd(II)L2-Ar (Quinoline-Pd(II)L2-Aryl) Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Product Quinoline-Aryl Transmetalation Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Functionalization of the Quinoline Core

The Heck reaction provides a powerful means of introducing vinyl groups onto the quinoline scaffold, a common motif in biologically active molecules. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst and reaction conditions.

Comparative Reactivity and Experimental Data
Bromoquinoline IsomerTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Yield (%)Observations & Causality
2-Bromoquinoline Pd(OAc)₂, PPh₃NEt₃, K₂CO₃DMF, NMP100-14080-90High reactivity due to the electron-deficient nature of the C2 position.
3-Bromoquinoline Pd(OAc)₂, PPh₃NEt₃, NaOAcDMF, NMP120-15070-85Requires slightly higher temperatures compared to the 2-isomer.
4-Bromoquinoline Pd(OAc)₂, P(o-tol)₃NEt₃, K₂CO₃DMA, NMP100-14075-90High reactivity, similar to 2-bromoquinoline.
5-Bromoquinoline Pd(OAc)₂, Herrmann's catalystNEt₃, K₂CO₃DMF, DMA130-16060-75Lower reactivity, often requiring higher temperatures and more active catalysts.
6-Bromoquinoline Pd(OAc)₂, PPh₃NEt₃, NaOAcDMF, NMP130-16065-80Reactivity is comparable to other electron-neutral aryl bromides.
7-Bromoquinoline Pd(OAc)₂, P(o-tol)₃K₂CO₃, Cs₂CO₃DMA, NMP140-16055-70Tends to be the least reactive of the isomers on the carbocyclic ring.
8-Bromoquinoline Pd(OAc)₂, PPh₃NEt₃, K₂CO₃DMF, DMA130-16060-75Steric hindrance from the peri-position can be a factor, but successful couplings are readily achieved.
Experimental Protocol: Heck Reaction of 2-Bromoquinoline with Styrene

A general procedure for the Heck reaction is outlined below.

  • Reaction Setup: In a sealed tube, combine 2-bromoquinoline (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and NEt₃ (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Mechanistic Insight: The Heck Reaction Workflow

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Bromoquinoline, Alkene, Catalyst, Ligand, and Base in a Sealed Tube B Add Anhydrous Solvent (e.g., DMF, NMP) A->B C Heat to Reaction Temperature (100-160 °C) B->C D Monitor Progress by TLC or GC C->D E Cool and Dilute with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Molecules

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency in these C-N bond-forming reactions.

Comparative Reactivity and Experimental Data
Bromoquinoline IsomerTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Yield (%)Observations & Causality
2-Bromoquinoline Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-10085-95Highly reactive due to the electron-deficient C2 position.
3-Bromoquinoline Pd(OAc)₂/XPhos, G3-XPhosNaOtBu, LHMDSToluene, THF80-12080-90Good reactivity, often benefiting from the use of modern, highly active catalyst systems.
4-Bromoquinoline Pd₂(dba)₃/DavePhos, Pd(OAc)₂/BINAPCs₂CO₃, NaOtBuToluene, Dioxane80-10080-95High reactivity, comparable to the 2-isomer.
5-Bromoquinoline Pd(OAc)₂/RuPhos, Pd₂(dba)₃/XantphosNaOtBu, K₃PO₄Toluene, Dioxane100-12070-85Reactivity is similar to other electron-neutral aryl bromides.
6-Bromoquinoline Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAPNaOtBu, Cs₂CO₃Toluene, Dioxane100-12075-90Good reactivity, often amenable to a wide range of amine coupling partners.
7-Bromoquinoline Pd(OAc)₂/SPhos, G3-RuPhosK₃PO₄, NaOtBuToluene, Dioxane110-13065-80May require more specialized and highly active catalyst systems to achieve good yields.
8-Bromoquinoline Pd(OAc)₂/XPhos, Pd₂(dba)₃/JosiphosNaOtBu, K₃PO₄Toluene, Dioxane100-12060-80The steric hindrance at the peri-position can be more pronounced in the Buchwald-Hartwig amination, necessitating the use of ligands that can accommodate this steric bulk.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline

The following is a general protocol for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add 6-bromoquinoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Insight: The Buchwald-Hartwig Amination Logical Relationship

Buchwald_Hartwig_Logic A Active Pd(0)L Complex B Oxidative Addition of Bromoquinoline A->B C [Quinoline-Pd(II)L-Br] Complex B->C D Coordination of Amine and Deprotonation (Base) C->D E [Quinoline-Pd(II)L-(NR2)] Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Coupled Product (Aminoquinoline) F->G

Caption: Logical flow of the Buchwald-Hartwig amination catalytic cycle.

Conclusion and Future Perspectives

The reactivity of bromoquinolines in cross-coupling reactions is a nuanced interplay of electronic and steric effects, dictated by the position of the bromine atom on the heterocyclic scaffold. As demonstrated, isomers with bromine on the electron-deficient pyridine ring (positions 2 and 4) are generally more reactive than their counterparts on the carbocyclic ring. The 3-position exhibits intermediate reactivity, while the 8-position can be influenced by steric hindrance.

For the synthetic chemist, a thorough understanding of these reactivity trends is paramount for the successful design and execution of synthetic routes toward complex quinoline-containing targets. The choice of catalyst, ligand, base, and solvent must be carefully considered and tailored to the specific bromoquinoline isomer and the desired transformation. The data and protocols presented in this guide serve as a valuable starting point for researchers, enabling them to navigate the rich and diverse chemistry of bromoquinolines with greater confidence and efficiency. As the field of catalysis continues to evolve, the development of new, more active, and selective catalyst systems will undoubtedly further expand the synthetic utility of these important building blocks in the ongoing quest for novel therapeutics.

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid framework is a "privileged structure," frequently found in a vast array of natural alkaloids with potent biological activities—from the antimicrobial berberine to the vasodilator papaverine.[1][2] Synthetic isoquinoline derivatives are just as crucial, forming the basis for drugs like the antihypertensive Debrisoquine and the anesthetic Quinisocaine.[2][3]

The function of an isoquinoline derivative is intrinsically linked to its structure, specifically the nature and position of its substituents. These appended chemical groups modulate the molecule's electron density, conformation, and ultimately, its interaction with biological targets or light.[4] Consequently, the precise and unambiguous characterization of these substituted isoquinolines is paramount for researchers in drug discovery and materials development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence Spectroscopy. We will move beyond mere procedural descriptions to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights and detailed, self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the precise mapping of the isoquinoline skeleton and its substituents.

Causality: How Substituents Influence Chemical Shifts

The magnetic field experienced by a nucleus is shielded or deshielded by the surrounding electron density. Substituents alter this density via two primary mechanisms:

  • Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl) withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).

  • Resonance Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or π-systems can donate or withdraw electron density through the aromatic system, causing significant upfield (shielding) or downfield (deshielding) shifts, particularly at the ortho and para positions.

This interplay allows us to deduce the position of a substituent by observing the resulting shifts in the ¹H and ¹³C spectra compared to the unsubstituted parent isoquinoline.

Comparative Data: ¹H NMR Chemical Shifts (δ) of Substituted Isoquinolines

The following table summarizes typical ¹H NMR chemical shifts for protons on a 6-substituted isoquinoline ring, demonstrating the influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG).

ProtonUnsubstituted (δ ppm)6-Methoxy (EDG) (δ ppm)6-Nitro (EWG) (δ ppm)Rationale for Shift
H-1 ~9.25~9.15~9.40Influenced by proximity to nitrogen and resonance from the substituent.
H-3 ~8.52~8.40~8.70Affected by resonance and inductive effects.
H-4 ~7.65~7.55~7.85Experiences moderate shifts due to distance from the substituent.
H-5 ~7.80~7.20~8.30Strong ortho effect; significantly shielded by EDG, deshielded by EWG.
H-7 ~7.60~7.10~8.10Strong para effect; significantly shielded by EDG, deshielded by EWG.
H-8 ~7.90~7.80~8.10Experiences moderate shifts.

Note: Data are illustrative and can vary based on solvent and specific molecular structure.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data for structural analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoquinoline derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The choice of solvent is critical; CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for less soluble samples or to observe exchangeable protons (e.g., -NH, -OH).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolution.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.[6] Typical parameters on a 400-600 MHz instrument include a 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

    • Collect a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of protons in the molecule.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert & Lock Sample D->E F Shim Magnetic Field E->F G Acquire 1D ¹H Spectrum F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Calibrate Spectrum H->I J Integrate & Assign Peaks I->J K Structure Elucidation J->K Energy_Levels cluster_unsub Unsubstituted cluster_edg With EDG (-OCH₃) cluster_ewg With EWG (-NO₂) LUMO1 LUMO HOMO1 HOMO HOMO1->LUMO1 ΔE₁ LUMO2 LUMO HOMO2 HOMO HOMO2->LUMO2 ΔE₂ LUMO3 LUMO HOMO3 HOMO HOMO3->LUMO3 ΔE₃ axis Energy note1 ΔE₁ > ΔE₂ note2 ΔE₁ > ΔE₃ note3 Bathochromic (Red) Shift

References

A Comparative Guide to the Biological Efficacy of Aminoisoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant inhibitory activity against a range of protein kinases implicated in oncogenesis. This guide provides a comprehensive comparison of the biological efficacy of a representative 3-aminoisoquinoline derivative against established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

Introduction to Aminoisoquinolines as Kinase Inhibitors

The 3-aminoisoquinoline core serves as a versatile scaffold for the design of kinase inhibitors. Modifications at various positions of the isoquinoline ring system allow for the fine-tuning of potency and selectivity against specific kinase targets. Notably, the introduction of a benzamide moiety at the 4-position has been shown to be a critical determinant for potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[1] These kinases are crucial mediators of signaling pathways that drive cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

Comparative Efficacy of a 4-Benzamide-3-Aminoisoquinoline Analog

To provide a clear comparison, we will evaluate a representative 4-benzamide-3-aminoisoquinoline analog against a panel of well-established kinase inhibitors: Bosutinib, Dasatinib, Gefitinib, Erlotinib, and Lapatinib. These inhibitors have been selected based on their overlapping or distinct target profiles, providing a comprehensive view of the therapeutic landscape.

InhibitorTarget Kinase(s)IC50 (nM)Mechanism of Action
4-Benzamide-3-aminoisoquinoline (analog 1d) FLT3, Src10 (FLT3), 35 (Src)[1]ATP-competitive inhibitor
Bosutinib Src, Abl1.2 (Src), >200-fold more potent than imatinib for Bcr-Abl[2][3]ATP-competitive dual Src/Abl inhibitor[4][5]
Dasatinib Src, Abl, c-Kit, PDGFR<1 (Src family), <1 (Bcr-Abl)[6]Potent, multi-targeted ATP-competitive inhibitor[7]
Gefitinib EGFRVaries by cell line and mutation status (e.g., ~10-100 nM for sensitive lines)[8]Reversible ATP-competitive inhibitor of EGFR[9][10][11]
Erlotinib EGFR, HER22 (EGFR, in vitro kinase assay), ~20 (in intact cells)[12]Reversible ATP-competitive inhibitor of EGFR and HER2[13][14][15]
Lapatinib EGFR, HER210.8 (EGFR), 9.3 (HER2)[16]Reversible, ATP-competitive dual inhibitor of EGFR and HER2[17][18][19]

Analysis of Comparative Efficacy:

The 4-benzamide-3-aminoisoquinoline analog demonstrates potent, dual inhibition of FLT3 and Src kinases with IC50 values in the low nanomolar range.[1] This positions it as a promising lead compound for cancers driven by these kinases.

  • Versus Bosutinib and Dasatinib: The aminoisoquinoline analog shows comparable potency against Src to Bosutinib and Dasatinib. However, its activity against Abl kinase has not been reported in the available literature, which is a key target for Bosutinib and Dasatinib in the context of chronic myeloid leukemia (CML).[4][7] The distinct selectivity profile of the aminoisoquinoline may offer advantages in terms of reduced off-target effects compared to the broader spectrum of activity of Dasatinib.[20]

  • Versus Gefitinib, Erlotinib, and Lapatinib: The primary targets of the aminoisoquinoline analog (FLT3, Src) differ from those of the EGFR/HER2 inhibitors. This highlights the diverse therapeutic potential of the isoquinoline scaffold. While Gefitinib and Erlotinib are highly effective in EGFR-mutated non-small cell lung cancer (NSCLC)[8][15], and Lapatinib is used in HER2-positive breast cancer[18][19], the aminoisoquinoline derivative could be explored for hematological malignancies where FLT3 mutations are prevalent or in solid tumors with elevated Src activity.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and patient selection.

FLT3 and Src Signaling

FLT3_Src_Signaling

EGFR and HER2 Signaling

EGFR_HER2_Signaling

Experimental Protocols

To ensure the validity and reproducibility of kinase inhibitor efficacy studies, standardized and robust experimental protocols are essential.

In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer.

    • Prepare a stock solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP. The final concentration used in the assay should be close to the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., the 3-aminoisoquinoline analog) and control inhibitors in DMSO.

  • Assay Setup:

    • In a 96-well or 384-well plate, add a small volume of the diluted inhibitor or DMSO (for control wells).

    • Add the diluted kinase to each well and gently mix.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent. For luminescence-based assays like ADP-Glo™, this reagent converts the ADP produced into a light signal.[21]

    • Read the plate on a suitable plate reader (e.g., luminometer or fluorometer).

  • Data Analysis:

    • Subtract the background signal (wells without kinase).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Detailed Steps:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a line known to be dependent on FLT3 or Src signaling) in appropriate growth medium.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test and control inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitors. Include vehicle control wells (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.

    • Incubate as per the manufacturer's instructions.

    • Read the plate on a luminometer, spectrophotometer, or fluorometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The 3-aminoisoquinoline scaffold represents a promising framework for the development of novel kinase inhibitors. The 4-benzamide-3-aminoisoquinoline analogs demonstrate potent and selective inhibition of key oncogenic kinases such as FLT3 and Src.[1] While further optimization and in vivo studies are necessary, these findings underscore the potential of this chemical class to yield effective targeted therapies. The comparative analysis with established kinase inhibitors provides a valuable context for their continued development and highlights the importance of a deep understanding of their mechanisms of action and the signaling pathways they modulate. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other emerging kinase inhibitors.

References

A Senior Application Scientist's Guide to Suzuki Coupling with Bromoquinolines: A Comparative Study of Isomeric Reactivity and Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to functionalize this privileged core through carbon-carbon bond formation is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1][2]

This guide provides an in-depth comparative analysis of Suzuki coupling reactions with various bromoquinoline isomers. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights into how the position of the bromine substituent on the quinoline ring dictates reactivity and, ultimately, product yield.

The Decisive Role of Bromine Position: Electronic and Steric Influences

The success and yield of a Suzuki coupling reaction with a bromoquinoline are not solely dependent on the choice of catalyst, ligand, base, or solvent. The inherent electronic properties of the quinoline ring system, and how they are perturbed by the location of the bromine atom, play a crucial, often-overlooked role. The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The efficiency of this step is directly influenced by the electron density at the carbon atom of the C-Br bond.

The quinoline ring is a heteroaromatic system with a nitrogen atom that exerts a significant electron-withdrawing effect, particularly at the C2 and C4 positions (the α and γ positions relative to the nitrogen). This electronic influence is a key determinant of the reactivity of bromoquinoline isomers.

A general trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F.[4] This principle suggests that a carbon-bromine bond is generally more reactive than a carbon-chlorine bond. However, within the quinoline scaffold, the position of the halogen can sometimes override this trend. For instance, the intrinsic electrophilicity of the C2 position in quinolines can be sufficient to favor the reaction of a chloride at C2 over a less activated bromide elsewhere on the ring.[5]

The reactivity of the different bromoquinoline isomers can be broadly rationalized as follows:

  • 2-Bromoquinoline and 4-Bromoquinoline: These isomers are generally the most reactive. The electron-withdrawing nitrogen atom significantly lowers the electron density at the C2 and C4 positions, making the C-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

  • 3-Bromoquinoline: The C3 position is less electronically activated compared to C2 and C4. Consequently, 3-bromoquinoline is generally less reactive and may require more forcing reaction conditions or more sophisticated catalyst systems to achieve high yields.[1]

  • 5-, 6-, 7-, and 8-Bromoquinolines: The reactivity of these isomers, where the bromine is on the carbocyclic ring, is influenced by more subtle electronic effects of the fused pyridine ring. Their reactivity generally falls between that of the highly activated 2- and 4-isomers and the less activated 3-isomer. Steric hindrance can also play a role, particularly for the 8-bromo isomer, where the bromine atom is situated in the "peri" position, close to the nitrogen-containing ring.

Comparative Yields: A Data-Driven Analysis

Bromoquinoline IsomerCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High[1]
3-BromoquinolineVarious arylboronic acidsPd(OAc)₂ (4.2)-Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96[1]
4-Bromo-3-hydroxyquinoline-N-oxidePolyprenyl boronic acidPd(dppf)Cl₂ (0.3)-K₂CO₃ (4)Toluene907262[6]
5,7-Dibromoquinoline (Monosubstitution)Arylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)80-10012-16High[5]
5,7-Dibromoquinoline (Disubstitution)Arylboronic acidPd(dppf)Cl₂ (2-10)-K₂CO₃ (3-5)1,4-Dioxane/H₂O (4:1)80-10024-48High[5]
6-Bromo-4-chloroquinoline-3-carbonitrile (Selective at C6)Arylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-90-Good[7]
7-Bromo-4-hydroxy-2-phenylquinolineArylboronic acidPd Catalyst-BaseReflux (80-100)-Good[4]

Observations and Insights:

  • The data for 3-bromoquinoline showcases that high yields can be achieved with various catalyst systems and boronic acids, though reaction times and temperatures vary.[1]

  • The selective coupling at the C6 position of 6-bromo-4-chloroquinoline-3-carbonitrile highlights the greater reactivity of the C-Br bond over the C-Cl bond in this specific context.[7]

  • The successful coupling of 5,7-dibromoquinoline to achieve both mono- and di-substituted products demonstrates the ability to control the extent of the reaction.[5]

  • While specific yield percentages for simple 4- and 7-bromoquinolines are not detailed in the provided search results, the successful coupling of their derivatives suggests their viability in Suzuki reactions.[4][6]

Experimental Workflow and a Validated Protocol

To provide a practical framework, a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of a bromoquinoline is presented below. This protocol is a generalized procedure and should be optimized for specific substrates and scales.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide Ar-Pd(II)L2-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Bromoquinoline Ar-X (Bromoquinoline) Bromoquinoline->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-Phenylquinoline

This protocol outlines a common method using a palladium catalyst with a phosphine ligand for the Suzuki coupling of 3-bromoquinoline with phenylboronic acid.[1]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate. The use of a pre-catalyst like Pd(dppf)Cl₂ often provides more consistent results than generating the active Pd(0) species in situ.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The presence of water is often crucial for the transmetalation step, as it facilitates the formation of the active boronate species.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers, wash with brine to remove any remaining inorganic salts, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenylquinoline.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Combine reagents in Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Solvent Addition: Inject degassed solvent mixture inert->solvent reaction Reaction: Heat with vigorous stirring solvent->reaction monitoring Monitor Progress: TLC or LC-MS reaction->monitoring workup Work-up: Cool, dilute, and separate layers monitoring->workup Upon completion extraction Extraction: Extract aqueous layer with ethyl acetate workup->extraction dry Drying: Wash with brine and dry over Na₂SO₄ extraction->dry purify Purification: Filter, concentrate, and column chromatography dry->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the quinoline core. This guide has demonstrated that the reactivity of bromoquinoline isomers is a nuanced interplay of electronic and steric factors. While 2- and 4-bromoquinolines are inherently more reactive due to the electronic influence of the ring nitrogen, successful couplings can be achieved with all isomers through careful selection of reaction conditions.

For researchers in drug development, understanding these reactivity trends is crucial for the strategic design of synthetic routes to novel quinoline-based compounds. The ability to selectively functionalize different positions on the quinoline scaffold opens up a vast chemical space for the exploration of structure-activity relationships. Future advancements in catalyst design, particularly the development of more active and selective catalysts for challenging substrates, will undoubtedly further expand the utility of the Suzuki-Miyaura coupling in the synthesis of complex, biologically active quinoline derivatives.

References

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Pyridine and Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, nitrogen-containing heterocycles, particularly pyridine and isoquinoline scaffolds, represent a cornerstone for the development of novel therapeutic agents. Their versatile chemical nature allows for structural modifications that can lead to potent biological activities, including significant anticancer properties.[1][2] However, the journey from a promising novel compound to a viable drug candidate is paved with rigorous testing, chief among which is the assessment of cytotoxicity.

This guide provides an in-depth comparison of key methodologies for evaluating the cytotoxic effects of novel pyridine and isoquinoline derivatives. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, enabling you to design robust, self-validating cytotoxicity studies. We will explore the nuances of different assays, interpret their outcomes in the context of these specific chemical classes, and provide practical, field-proven insights to ensure the scientific integrity of your findings.

The Rationale for a Multi-Assay Approach: Beyond a Single Endpoint

A fundamental principle in robust cytotoxicity assessment is the avoidance of reliance on a single assay. Different assays measure distinct cellular events that occur during cell death. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce apoptosis, a programmed cell death pathway, which unfolds over a different time course than necrosis. Relying on a single data point can therefore be misleading.[3] For pyridine and isoquinoline derivatives, which can exert their effects through diverse mechanisms such as kinase inhibition, DNA intercalation, or induction of apoptosis, a multi-assay approach is not just recommended—it is essential for a comprehensive understanding of their biological impact.[4][5]

This guide will focus on a strategic combination of assays to build a more complete picture of a compound's cytotoxic profile:

  • Metabolic Viability Assays (e.g., MTT): To assess the impact on cellular metabolic function.

  • Membrane Integrity Assays (e.g., LDH): To measure cell membrane damage and lysis.

  • Apoptosis Assays (e.g., Annexin V & Caspase Activity): To specifically investigate the induction of programmed cell death.

Comparing the Workhorses: MTT vs. LDH Assays

The MTT and LDH assays are two of the most common methods for initial cytotoxicity screening. However, they measure fundamentally different aspects of cell health and can sometimes yield what appear to be conflicting results. Understanding their principles is key to interpreting your data accurately.

The MTT Assay: A Measure of Metabolic Vigor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active cells.

Causality Behind the Choice: The MTT assay is often a first-line screening tool due to its high throughput, cost-effectiveness, and sensitivity. It provides a rapid assessment of a compound's ability to impact overall cell health and proliferation.

Potential Pitfalls with Pyridine and Isoquinoline Derivatives: The chemical nature of N-heterocyclic compounds like pyridine and isoquinoline derivatives can present specific challenges with the MTT assay. Some compounds have been shown to directly reduce MTT to formazan in the absence of cells, leading to a false-positive signal for cell viability.[7][8] Conversely, compounds that inhibit metabolic pathways without causing cell death can lead to an underestimation of viability.[3] Therefore, it is crucial to include a cell-free control where the compound is incubated with MTT to check for direct reduction.

The LDH Assay: An Indicator of Membrane Demise

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.

Causality Behind the Choice: The LDH assay provides a more direct measure of cell death compared to the MTT assay, as it quantifies a clear endpoint: the loss of membrane integrity. It is particularly useful for detecting necrotic cell death.

Interpreting Discrepancies: It is not uncommon to observe discrepancies between MTT and LDH assay results.[9][10] For instance, a compound might show a significant decrease in MTT reduction (indicating metabolic inhibition) but no corresponding increase in LDH release. This could suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell killing), or that the cells are undergoing apoptosis without immediate membrane rupture.

cluster_MTT MTT Assay Workflow cluster_LDH LDH Assay Workflow MTT_1 Seed Cells MTT_2 Treat with Pyridine/ Isoquinoline Derivative MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Incubate (Formazan Formation) MTT_3->MTT_4 MTT_5 Solubilize Formazan MTT_4->MTT_5 MTT_6 Measure Absorbance (570 nm) MTT_5->MTT_6 LDH_1 Seed Cells LDH_2 Treat with Pyridine/ Isoquinoline Derivative LDH_1->LDH_2 LDH_3 Collect Supernatant LDH_2->LDH_3 LDH_4 Add LDH Reaction Mix LDH_3->LDH_4 LDH_5 Incubate LDH_4->LDH_5 LDH_6 Measure Absorbance (490 nm) LDH_5->LDH_6

Figure 1: Comparative workflow of MTT and LDH cytotoxicity assays.

Delving Deeper: Unraveling the Mechanism with Apoptosis Assays

Many effective anticancer agents, including numerous pyridine and isoquinoline derivatives, exert their effects by inducing apoptosis, a form of programmed cell death.[4][5] Therefore, specifically investigating apoptotic pathways is crucial for mechanistic understanding.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis from Necrosis

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity. By using both Annexin V and PI, we can distinguish between different cell populations via flow cytometry.[11][12]

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Causality Behind the Choice: This dual-staining method provides a quantitative and discriminative assessment of different modes of cell death, offering a much more nuanced picture than either the MTT or LDH assay alone.

Viable Viable Cell (Annexin V- / PI-) EarlyApoptotic Early Apoptotic Cell (Annexin V+ / PI-) Viable->EarlyApoptotic PS Translocation LateApoptotic Late Apoptotic/ Necrotic Cell (Annexin V+ / PI+) EarlyApoptotic->LateApoptotic Membrane Permeabilization

Figure 2: Cellular states as distinguished by Annexin V and PI staining.

Caspase Activity Assays: Probing the Executioners of Apoptosis

A hallmark of apoptosis is the activation of a family of proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[13]

Causality Behind the Choice: Measuring the activity of specific caspases, particularly the executioner caspases-3 and -7, provides direct evidence of apoptosis induction. Commercially available kits use a luminogenic or fluorogenic substrate that is cleaved by active caspases, producing a measurable signal.[14]

Comparative Experimental Data

The following tables summarize representative IC50 values for novel pyridine and isoquinoline derivatives from various studies, illustrating their cytotoxic potential against different cancer cell lines.

Table 1: Cytotoxicity of Novel Pyridine Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Pyridine ThioglycosidesHepG2 (Liver)MTTVaries[15]
Pyridine ThioglycosidesMCF-7 (Breast)MTTVaries[15]
Tetralin-6-ylpyridinesHepG2 (Liver)MTTVaries[15]
Tetralin-6-ylpyridinesMCF-7 (Breast)MTTVaries[15]
Trifluoromethyl Pyridine DerivativesVariousMTTNanomolar range[15]
4-Acyl-2-substituted Piperazine Urea DerivativesMCF-7 (Breast)MTTVaries[5]
4-Acyl-2-substituted Piperazine Urea DerivativesA549 (Lung)MTTVaries[5]
Spiro-pyridine DerivativesCaco-2 (Colorectal)MTT7.83 ± 0.50[16]
Pyridine-based Azomethine DerivativesHCT-15 (Colon)SRBVaries[17]
Pyridine-based Azomethine DerivativesMCF-7 (Breast)SRBVaries[17]
Pyridine-Urea DerivativesMCF-7 (Breast)MTTVaries[18]
Imidazo[1,2-a]pyridine DerivativesMGC-803 (Gastric)MTT0.038[18]
Pyridine-3-carbonitrile DerivativesHT29 (Colon)MTT2.243 ± 0.217[19]
Pyrazole-based HeterocyclesMCF-7 (Breast)MTTVaries[20]
Pyrazole Derivatives of PyridineMCF-7 (Breast)MTTVaries[5]
Pyridine-Oxadiazole DerivativesA549 (Lung)MTT6.99 ± 3.15[20]

Table 2: Cytotoxicity of Novel Isoquinoline Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
Isoquinoline AlkaloidsVariousMTT0.11–0.54 µg/mL[2][21]
1-Phenyl-3,4-dihydroisoquinoline DerivativesVariousMTTVaries[11]
Synthetic IsoquinolinequinonesNCI-H460 (Lung)MTT1.5[18]
Synthetic IsoquinolinequinonesMCF-7 (Breast)MTT2.2[18]
Quinoline and Isoquinoline DerivativesSKBR3 (Breast)Not specifiedIsoquinoline > Quinoline[17]
Benzo[17]indolo[3,4-c]isoquinolinesVariousNot specified0.039 (Mean GI50)
Tetrahydroisoquinoline-stilbene DerivativesA549 (Lung)Not specified0.025
Tetrahydroisoquinoline-stilbene DerivativesMCF-7 (Breast)Not specified0.025
Tetrahydroisoquinoline-stilbene DerivativesHT-29 (Colon)Not specified0.025
N-substituted Isoquinolin-1,3-dione DerivativesHCT-116 (Colon)MTT7.2 ± 0.5 µg/mL[13]

Table 3: Selectivity of Pyridine Derivatives

Compound ClassCancer Cell LineNormal Cell LineSelectivityReference
Pyridine-pyrazole-benzenethioureaMCF-7, HeLa, 1321N1BHK-21Preferential cytotoxicity to cancer cells[4]
4-Acyl-2-substituted Piperazine Urea DerivativesMCF-7, A549MCF 10A, MRC-5Selective against cancer cells[5]
Pyridine-3-carbonitrile DerivativesHT29MRC-5Lower cytotoxicity in normal cells[19]

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the pyridine or isoquinoline derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., DMSO) and untreated controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell-Free Control: In a separate plate, prepare wells with culture medium and the same concentrations of your compound. Add MTT and solubilization solution as above to check for direct reduction of MTT by your compound.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a low-serum medium to minimize background LDH activity.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed and treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS.[11]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[11]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Conclusion: A Holistic View for Confident Decision-Making

The assessment of cytotoxicity for novel pyridine and isoquinoline derivatives is not a one-size-fits-all process. A thoughtful, multi-assay approach is paramount to gaining a comprehensive understanding of a compound's biological effects. By combining metabolic, membrane integrity, and apoptosis assays, researchers can move beyond a simple "live or dead" determination to elucidate the mechanisms of cell death, identify potential liabilities of their compounds, and make more informed decisions in the drug development pipeline. This guide provides the foundational knowledge and practical protocols to empower you to conduct these critical studies with the highest degree of scientific rigor and confidence.

References

A Comparative Spectroscopic Guide: Elucidating the Structure of 5-Bromoisoquinoline through ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone scaffold, pivotal in the architecture of numerous pharmaceuticals and natural products. The precise structural characterization of these molecules is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, offering an unparalleled window into the electronic environment of each atom.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-bromoisoquinoline. By drawing a direct comparison with its parent, unsubstituted isoquinoline, we will dissect the influence of the C-5 bromo-substituent. This comparative approach not only facilitates unambiguous signal assignment but also offers profound insights into the inductive and resonance effects that govern chemical shifts and coupling constants in this important class of molecules.

Experimental Protocol: Ensuring Data Integrity

The acquisition of high-quality, reproducible NMR data is the foundation of accurate structural analysis. The following protocol outlines a self-validating system for sample preparation and spectral acquisition.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the analyte (e.g., 5-bromoisoquinoline) and dissolve it in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its excellent solubilizing power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.

  • Ensure the solution is clear and free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely to prevent contamination or solvent evaporation.

2. Instrument Setup & Calibration:

  • The experiments described herein were referenced using a standard 500 MHz NMR spectrometer.

  • Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

  • Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by a narrow, symmetrical solvent peak.

  • Reference the ¹H spectrum to the residual protio-solvent peak of DMSO-d₅ at δ 2.50 ppm. Reference the ¹³C spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

3. Data Acquisition Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve 10-15 mg in 0.6 mL DMSO-d₆ transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim proton Acquire ¹H Spectrum lock_shim->proton carbon Acquire ¹³C Spectrum (Proton Decoupled) lock_shim->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra (δ DMSO = 2.50, 39.52) baseline->reference integrate Integration & Peak Picking reference->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Results and Discussion: A Tale of Two Molecules

The introduction of a bromine atom at the C-5 position of the isoquinoline ring system induces significant and predictable changes in the NMR spectra. Bromine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, a deactivating (+M) effect in this case. The interplay of these forces dictates the observed chemical shifts.

G cluster_iso Isoquinoline cluster_5br 5-Bromoisoquinoline iso 5br

Caption: Structures of Isoquinoline and 5-Bromoisoquinoline.

Part 1: ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum provides a wealth of information based on chemical shifts and spin-spin coupling. The protons on the pyridine ring (H-1, H-3, H-4) are generally found at a lower field than those on the benzene ring due to the deshielding effect of the nitrogen atom.

Proton PositionIsoquinoline ¹H (δ ppm, J in Hz)5-Bromoisoquinoline ¹H (δ ppm, J in Hz)[1]Δδ (ppm)Rationale for Shift
H-1 9.24 (s)9.37 (s)+0.13Deshielded by proximity to nitrogen. Minor downfield shift due to overall electron withdrawal by bromine.
H-3 8.52 (d, 5.8)8.66 (d, 5.9)+0.14Deshielded by nitrogen. Minor downfield shift from bromine's inductive effect.
H-4 7.76 (d, 5.8)7.91 (d, 6.0)+0.15Coupled to H-3. Downfield shift reflects bromine's influence transmitted through the ring system.
H-5 8.16 (d, 8.3)------Substituted by Bromine.
H-6 7.66 (ddd, 8.3, 6.9, 1.3)8.19 (d, 8.2)+0.53Significant downfield shift. H-6 is ortho to the bromine atom and experiences a strong deshielding effect. The multiplicity simplifies from a triplet of doublets to a doublet, as coupling to H-5 is removed.
H-7 7.82 (ddd, 8.1, 6.9, 1.2)7.62 (t, 7.8)-0.20H-7 is meta to the bromine. The observed triplet indicates coupling to both H-6 and H-8. The slight upfield shift is a common phenomenon for meta protons relative to an ortho/para directing halogen.
H-8 8.01 (d, 8.1)8.15 (d, 7.5)+0.14H-8 is para to the bromine. It experiences a moderate deshielding effect.

The most dramatic effect is observed at H-6, the proton ortho to the bromine substituent, which is shifted downfield by over 0.5 ppm.[1] This is a classic consequence of the anisotropic and inductive effects of the halogen. Conversely, the H-7 proton (meta to the bromine) shows a slight upfield shift, while the H-8 proton (para) is moderately deshielded. The protons on the nitrogen-containing ring (H-1, H-3, H-4) are all shifted slightly downfield, indicating that the electron-withdrawing nature of the bromine atom is felt throughout the entire bicyclic system.[1]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct measure of the electronic environment of the carbon skeleton. The carbon atom directly attached to the substituent (the ipso-carbon) typically shows a significant shift, and the effects on the ortho, meta, and para carbons are highly diagnostic.

Carbon PositionIsoquinoline ¹³C (δ ppm)5-Bromoisoquinoline ¹³C (δ ppm)[1]Δδ (ppm)Rationale for Shift
C-1 152.0152.9+0.9Deshielded by nitrogen. Minor downfield shift from bromine's inductive effect.
C-3 143.1144.6+1.5Deshielded by nitrogen. Minor downfield shift from bromine's inductive effect.
C-4 120.4120.3-0.1Relatively unaffected, slight shielding.
C-4a 128.8129.3+0.5Bridgehead carbon, influenced by overall electron density.
C-5 127.6118.5-9.1 Ipso-carbon. Strong shielding (upfield shift) caused by the "heavy atom effect" of bromine. This is a characteristic shift for carbons directly bonded to bromine or iodine.
C-6 126.6134.3+7.7Ortho-carbon. Significantly deshielded by the electronegative bromine atom.
C-7 130.3127.9-2.4Meta-carbon. Experiences a slight shielding effect.
C-8 127.4128.4+1.0Para-carbon. Shows a minor deshielding effect.
C-8a 135.5133.9-1.6Bridgehead carbon, shielded by proximity to the substituted ring.

In the ¹³C spectrum, the most telling signal is that of C-5, the ipso-carbon, which is shifted upfield by approximately 9.1 ppm.[1] This is not due to increased electron density, but rather the "heavy atom effect," a shielding phenomenon common for carbons bonded to heavier halogens. The ortho-carbon (C-6) is strongly deshielded (+7.7 ppm) due to bromine's electronegativity.[1] The meta-carbon (C-7) is shielded (-2.4 ppm), and the para-carbon (C-8) is slightly deshielded (+1.0 ppm), completing a pattern that is highly characteristic of a halogen substituent on an aromatic ring.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-bromoisoquinoline, when compared directly with the parent isoquinoline, provides a clear and instructive illustration of fundamental substituent effects. The bromine atom at C-5 imposes a distinct electronic fingerprint on the molecule, causing significant and predictable shifts in the NMR signals. The strong deshielding of the ortho proton (H-6) and carbon (C-6), coupled with the characteristic upfield shift of the ipso-carbon (C-5), serves as a robust diagnostic tool for identifying the position of substitution. These data underscore the power of comparative NMR analysis in the rigorous structural elucidation of complex aromatic heterocycles, a critical task for researchers in synthetic chemistry and drug development.

References

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminoquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] The strategic introduction of an amino group onto this privileged heterocycle can profoundly modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic methods for accessing diverse aminoquinolines are of paramount importance to drug discovery and development professionals.

The Buchwald-Hartwig amination has emerged as the preeminent method for forging carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] This palladium-catalyzed cross-coupling reaction offers remarkable functional group tolerance, a broad substrate scope, and typically proceeds with high efficiency under relatively mild conditions, making it an indispensable tool in the modern synthetic chemist's arsenal.[4][5]

This guide provides a comparative analysis of the Buchwald-Hartwig amination across the various isomers of bromoquinoline. We will delve into the critical reaction parameters, explore the underlying mechanistic principles, and discuss how the position of the bromine substituent dictates reactivity. Our objective is to provide researchers with the expert insights and practical data necessary to design, optimize, and execute these crucial transformations with confidence.

The Buchwald-Hartwig Amination: Mechanistic Overview

The reaction proceeds via a catalytic cycle that is initiated by the oxidative addition of the bromoquinoline to a palladium(0) complex.[2][6] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and culminates in reductive elimination to yield the desired aminoquinoline product and regenerate the active Pd(0) catalyst.[7][8] The efficiency of this cycle is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent.

BHA_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Lₙ OA_Complex LₙPd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Coord [LₙPd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex LₙPd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Regeneration Product Ar-NR₂ Amido_Complex->Product Reductive Elimination ArBr Ar-Br (Bromoquinoline) ArBr->OA_Complex Amine R₂NH (Amine) Amine->Amine_Coord

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis of Bromoquinoline Isomers

The reactivity of a bromoquinoline in the Buchwald-Hartwig amination is not uniform across its various isomers. Electronic effects, steric hindrance, and the potential for catalyst inhibition by the quinoline nitrogen all play significant roles. The choice of catalyst system is therefore paramount and must be tailored to the specific substrate.[4]

Bromoquinoline IsomerTypical Catalyst SystemBaseSolventTemp (°C)Observations & Key Considerations
2-Bromoquinoline Pd₂(dba)₃ / XPhos or RuPhosNaOtBu, K₃PO₄Toluene, Dioxane90-120The C2 position is activated by the adjacent nitrogen, but steric hindrance can be a factor with bulky amines or ligands. Careful ligand selection is key.[9]
3-Bromoquinoline Pd(OAc)₂ or Pd₂(dba)₃ / XPhos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-120Generally exhibits good reactivity. A wide range of ligands have proven effective for this isomer.[1][10]
4-Bromoquinoline Pd₂(dba)₃ / XPhos or other biaryl phosphinesNaOtBu, Cs₂CO₃Toluene, Dioxane90-120Similar to 2-bromoquinoline, the C4 position is electronically activated. Prone to hydrodehalogenation if conditions are not optimal.[11]
5-Bromoquinoline Pd(OAc)₂ / Bulky phosphine ligands (e.g., DTBNpP)NaOtBuToluene110-150The C5 position is sterically hindered by the peri C4-hydrogen. Requires more forcing conditions and sterically demanding, electron-rich ligands to achieve high yields.[4][12]
6-Bromoquinoline Pd₂(dba)₃ / Xantphos, XPhosNaOtBu, LHMDSToluene, Dioxane90-110Generally well-behaved and couples efficiently with a variety of amines using modern catalyst systems.[2]
7-Bromoquinoline Pd(OAc)₂ / XPhos or similar biaryl phosphinesNaOtBuToluene100-110Reactivity is comparable to that of a standard aryl bromide, with fewer complicating steric or electronic factors from the quinoline nitrogen.[8]
8-Bromoquinoline Pd₂(dba)₃ / Josiphos-type ligandsK₃PO₄t-BuOH100-120Significant steric hindrance from the peri C1-nitrogen can impede the reaction. Chelating ligands or those with specific geometries may be required to overcome this challenge.[7][13]

Dissecting the Reaction Components: Causality Behind Experimental Choices

The Palladium Source & Ligand: A Synergistic Partnership

The combination of the palladium precursor and the phosphine ligand forms the active catalyst in situ. While simple precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, the ligand is the true driver of reactivity and scope.[2]

  • First-Generation Ligands (e.g., P(o-Tolyl)₃): While historically important, these are generally not effective for challenging substrates like bromoquinolines due to slow rates of reductive elimination, which can lead to side reactions like beta-hydride elimination.[3]

  • Bidentate Ligands (e.g., BINAP, Xantphos): The development of chelating phosphines was a major breakthrough, allowing for the coupling of primary amines.[3][14] The chelation effect stabilizes the palladium center, favoring productive reductive elimination.[14] Xantphos, with its wide bite angle, is particularly effective for many heteroaromatic systems.[2]

  • Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): This class, often referred to as Buchwald ligands, represents the state-of-the-art for challenging couplings.[13] Their steric bulk promotes the reductive elimination step, while their strong electron-donating ability facilitates the initial oxidative addition of the aryl bromide.[15][16] These ligands are often the first choice for difficult substrates like 5- or 8-bromoquinoline.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine coordinated to the palladium center, forming the crucial palladium-amido complex that precedes reductive elimination.[17][18]

  • Strength and Solubility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and solubility in organic solvents.[1] Other effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which are often used for more sensitive substrates.[10][19]

  • Solvent Dependency: The effectiveness of a base is highly dependent on the solvent system.[17] In nonpolar solvents like toluene, an anionic base is necessary to facilitate the deprotonation of the neutral palladium-amine complex.[17][18]

The Solvent: The Reaction's Environment

The solvent must be anhydrous and aprotic to prevent quenching of the base and catalyst deactivation.

  • Common Choices: Toluene and 1,4-dioxane are the most frequently used solvents.[1][2] They effectively solubilize the reactants and catalyst system while remaining inert under the reaction conditions.

  • Polarity Considerations: The choice of solvent can influence the reaction mechanism. In nonpolar solvents, charge separation is disfavored, while more polar solvents might facilitate different pathways.[17]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline with Morpholine

This protocol provides a representative, self-validating system for the amination of a bromoquinoline.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Charge Schlenk tube with Pd₂(dba)₃, Xantphos, & NaOtBu B Evacuate and backfill with Argon (3x) A->B C Add 6-Bromoquinoline, Morpholine, and Toluene via syringe B->C D Seal tube and heat in oil bath (e.g., 100 °C) C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Filter through Celite F->G H Concentrate filtrate G->H I Purify by flash column chromatography H->I

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 6-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), Xantphos (23.1 mg), and sodium tert-butoxide (135 mg).[2]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Then, add 6-bromoquinoline (208 mg) and morpholine (105 mg, 104 µL).

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-bromoquinoline has been consumed.[2]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 6-morpholinoquinoline.

Conclusion

The Buchwald-Hartwig amination is a powerful and nuanced transformation. Its successful application to the synthesis of diverse aminoquinolines hinges on a rational understanding of the interplay between the substrate's electronic and steric properties and the choice of catalyst, ligand, base, and solvent. While isomers like 3- and 6-bromoquinoline are generally robust substrates, those with significant steric hindrance, such as 5- and 8-bromoquinoline, demand state-of-the-art, sterically demanding ligand systems and carefully optimized conditions. This guide provides the foundational knowledge and practical starting points for researchers to confidently tackle these essential C-N bond formations in their pursuit of novel chemical entities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoisoquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromoisoquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.